1-(5-Bromo-2-chlorophenyl)ethanone
Description
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Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJMYXDLWAEIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545386 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105884-19-3 | |
| Record name | 1-(5-Bromo-2-chlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(5-Bromo-2-chlorophenyl)ethanone CAS 105884-19-3 properties
CAS Registry Number: 105884-19-3 Synonyms: 5'-Bromo-2'-chloroacetophenone; 1-(2-Chloro-5-bromophenyl)ethanone Molecular Formula: C₈H₆BrClO Molecular Weight: 233.49 g/mol [1]
Executive Summary: The Scaffold Analysis
In the landscape of medicinal chemistry, 1-(5-Bromo-2-chlorophenyl)ethanone represents a "privileged scaffold"—a core structural motif capable of serving as a versatile precursor for multiple pharmacological classes. Its utility is derived from its unique substitution pattern: the ortho-chloro group provides steric bulk and metabolic stability (blocking P450 oxidation sites), while the meta-bromo handle (relative to the acetyl group) serves as a high-fidelity site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
This compound is most notably recognized as a key building block in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin analogs) and various kinase inhibitors, where it functions as the precursor to the halogenated diarylmethane or heterocycle core.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for process development.
| Property | Value | Context for Process Chemistry |
| Appearance | White to off-white crystalline powder | Visual purity indicator; yellowing suggests oxidation or bromination byproducts.[1] |
| Melting Point | 75–78 °C | Sharp melting range indicates high purity (>98%).[1] |
| Boiling Point | ~297 °C (Predicted) | High BP necessitates vacuum distillation for purification if not recrystallized.[1] |
| Density | 1.566 g/cm³ | Significantly denser than water; facilitates phase separation in aqueous workups.[1] |
| LogP | 2.9–3.0 | Moderate lipophilicity; soluble in DCM, EtOAc, THF; low solubility in water. |
| Flash Point | >110 °C | Non-flammable under standard ambient conditions, but combustible. |
Synthetic Pathways & Manufacturing
Method A: The Acid Chloride Route (High Regioselectivity)
This method is preferred for GMP synthesis as it guarantees the correct isomer.[1]
-
Precursor: 5-Bromo-2-chlorobenzoic acid.[1]
-
Activation: Conversion to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.
-
Coupling: Reaction with Dimethylcadmium (Me₂Cd) or Methylmagnesium bromide (MeMgBr) with Fe(acac)₃ catalyst.[1]
-
Note: The use of organocadmium or iron-catalyzed Grignard prevents the over-addition that leads to the tertiary alcohol, stopping cleanly at the ketone.[1]
-
Method B: Oxidation of the Secondary Alcohol (Laboratory Scale)
For smaller batches where the alcohol precursor [1-(5-bromo-2-chlorophenyl)ethanol] is available.[1]
Protocol:
-
Dissolution: Dissolve 10.0 g (42.8 mmol) of 1-(5-bromo-2-chlorophenyl)ethanol in 150 mL of Dichloromethane (DCM).
-
Reagent Addition: Add 1.5 equivalents of Pyridinium Dichromate (PDC) or Dess-Martin Periodinane (DMP) at 0°C.
-
Expert Tip: DMP is preferred over Chromium reagents for easier workup and green chemistry compliance.[1]
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]
-
Quench: Quench with saturated NaHCO₃/Na₂S₂O₃ solution to destroy excess oxidant.
-
Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from Hexane/Ethanol (9:1) to yield white needles.[1]
Visualization of Synthetic Logic
Caption: Figure 1. Convergent synthetic strategies ensuring regiochemical purity. The Acid Chloride route (solid lines) prevents isomer contamination common in Friedel-Crafts methods.[1]
Critical Reactivity & Applications
The utility of CAS 105884-19-3 lies in its divergent reactivity. It acts as a "switch" molecule: the acetyl group allows for heterocycle formation, while the bromine atom allows for carbon skeleton extension.
Alpha-Bromination (Gateway to Heterocycles)
Transforming the acetyl group into an α-bromoacetyl group creates 2-Bromo-1-(5-bromo-2-chlorophenyl)ethanone .[1] This is the most common immediate downstream reaction.[1]
-
Reagents: Phenyltrimethylammonium tribromide (PTAB) in THF, or Br₂ in Acetic Acid.
-
Application: The resulting α-bromo ketone reacts with:
SGLT2 Inhibitor Synthesis (Diarylmethanes)
In the synthesis of Gliflozin analogs (e.g., Empagliflozin, Dapagliflozin), the ketone is often reduced to a methylene bridge.
-
Workflow:
Reactivity Flowchart
Caption: Figure 2. Divergent synthesis pathways. The scaffold serves as a precursor for both heterocyclic drugs and diarylmethane metabolic modulators.[1]
Handling & Safety (SDS Summary)
Signal Word: WARNING
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Storage Protocol:
-
Store under inert atmosphere (Nitrogen/Argon).[1]
-
Keep refrigerated (2–8°C) to prevent slow hydrolysis or oxidation.[1]
-
Incompatibility: Strong oxidizing agents and strong bases (can induce haloform reaction).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 19702351, 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link][1]
-
American Chemical Society. (2023).[1] New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Journal of Organic Chemistry. Retrieved from [Link][1]
Sources
An In-Depth Technical Guide to the Chemical Structure and Analysis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one
Abstract: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)ethan-1-one, a halogenated acetophenone derivative of significant interest in synthetic chemistry. As a versatile chemical intermediate, its precise structural characterization is paramount for its effective use in research and development, particularly in the synthesis of pharmaceutical compounds and other complex organic molecules.[1] This document details the compound's fundamental physicochemical properties, provides a robust, field-proven protocol for its synthesis via Friedel-Crafts acylation, and outlines a multi-technique spectroscopic approach for unambiguous structural elucidation. The methodologies and interpretations presented herein are grounded in established chemical principles and are designed to meet the rigorous standards of researchers, scientists, and drug development professionals.
Compound Identification and Physicochemical Properties
1-(5-Bromo-2-chlorophenyl)ethan-1-one, also known by its synonym 5'-Bromo-2'-chloroacetophenone, is a disubstituted aromatic ketone.[2] Its unique substitution pattern, featuring both bromine and chlorine atoms on the phenyl ring, makes it a valuable precursor for introducing this specific moiety into larger molecules through various cross-coupling and condensation reactions.
Key Identifiers:
-
IUPAC Name: 1-(5-bromo-2-chlorophenyl)ethanone[2]
-
CAS Number: 105884-19-3[2]
-
InChIKey: FVJMYXDLWAEIKP-UHFFFAOYSA-N[2]
-
Canonical SMILES: CC(=O)C1=C(C=CC(=C1)Br)Cl[2]
Caption: 2D Chemical Structure of 1-(5-Bromo-2-chlorophenyl)ethan-1-one.
The physicochemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents for reactions and purification, as well as for setting parameters for analytical instrumentation.
| Property | Value | Source(s) |
| Molecular Weight | 233.49 g/mol | [2] |
| Appearance | White to off-white powder or colorless to yellow solid | [3] |
| Melting Point | 75 - 78 °C | [3] |
| Boiling Point | Approx. 297 - 299 °C (at 760 Torr) | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility (Organic) | Soluble in ethanol, acetone, dichloromethane | [3] |
Synthesis, Purification, and Safe Handling
Principle of Synthesis: Electrophilic Aromatic Substitution
The most direct and industrially scalable synthesis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one is the Friedel-Crafts acylation of 4-bromo-1-chlorobenzene.[4] This reaction is a cornerstone of organic synthesis, categorized as an electrophilic aromatic substitution.
Causality of Experimental Design:
-
Generation of the Electrophile: Acetyl chloride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form a highly reactive acylium ion (CH₃CO⁺). This ion is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the 4-bromo-1-chlorobenzene ring attacks the acylium ion. The halogen substituents are deactivating towards electrophilic attack but are ortho, para-directing. The acylation occurs at the position ortho to the chlorine atom (C2 position), which is the most activated and sterically accessible site, leading to the desired 1,2,4-trisubstituted product.
-
Restoration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final ketone product.[5] The AlCl₃ catalyst is regenerated in the process.
Caption: Workflow for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethan-1-one.
Detailed Experimental Protocol
This protocol is a representative method. All procedures must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment.
-
Apparatus Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is assembled and flame-dried under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane, DCM). The suspension is cooled to 0-5 °C in an ice bath.
-
Substrate Addition: 4-bromo-1-chlorobenzene (1.0 equivalent) is dissolved in anhydrous DCM and added to the flask.
-
Acylating Agent Addition: Acetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality for slow, cold addition is to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is slowly poured onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes. The mixture is stirred until all solids dissolve.
-
Extraction: The organic layer is separated. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Safety and Handling
1-(5-Bromo-2-chlorophenyl)ethan-1-one is classified with several hazards.[2]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Handling: All manipulations should occur in a chemical fume hood. Personnel must wear standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[6]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents and bases.[3]
Structural Elucidation and Spectroscopic Analysis
Unambiguous confirmation of the chemical structure requires a coordinated analytical approach. The data from NMR, MS, and IR spectroscopy, when combined, provide a self-validating system for structural verification.
Caption: Integrated workflow for the spectroscopic analysis of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions.
-
Aliphatic Region: A sharp singlet at approximately δ 2.6 ppm, integrating to 3 protons, corresponding to the acetyl methyl group (CH₃).
-
Aromatic Region: Three protons between δ 7.3 and 7.8 ppm, exhibiting a splitting pattern consistent with a 1,2,4-trisubstituted aromatic ring. The proton at C6 will likely appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides evidence for all unique carbon atoms.[7]
-
Carbonyl Carbon: A signal in the downfield region, typically δ 195-200 ppm.
-
Aromatic Carbons: Six distinct signals in the range of δ 120-140 ppm. The carbons directly attached to the halogens (C2 and C5) will be significantly influenced by their electronegativity and can be identified through predictive models or comparison with similar structures.
-
Methyl Carbon: A signal in the upfield region, around δ 25-30 ppm.
-
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The mass spectrum will exhibit a complex molecular ion cluster due to the natural isotopic abundances of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic pattern of peaks at m/z 232, 234, and 236.
-
Key Fragmentation Pattern: The primary fragmentation pathway is the alpha-cleavage of the acyl group.
-
[M - CH₃]⁺: Loss of a methyl radical (15 Da) results in a fragment ion at m/z 217/219/221.
-
[M - COCH₃]⁺: Loss of the entire acetyl group (43 Da) yields the 5-bromo-2-chlorobenzoyl cation, a prominent peak at m/z 189/191/193. This is often the base peak.
-
| Fragment | Expected m/z (for ⁷⁹Br, ³⁵Cl) | Description |
| [M]⁺ | 232 | Molecular Ion |
| [M - CH₃]⁺ | 217 | Loss of methyl group |
| [M - COCH₃]⁺ | 189 | Loss of acetyl group (Benzoyl cation) |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ , which is characteristic of an aryl ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone.
-
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.
-
C-X Stretches: The C-Cl and C-Br stretching vibrations are found in the fingerprint region (typically below 800 cm⁻¹).
Conclusion
1-(5-Bromo-2-chlorophenyl)ethan-1-one is a well-defined chemical entity whose structure can be reliably synthesized and rigorously confirmed. The Friedel-Crafts acylation provides an efficient route to this compound, and its identity is best established through a synergistic application of NMR, MS, and IR spectroscopy. Each technique provides complementary data that, when synthesized, allows for a high-confidence structural assignment. This technical guide serves as a foundational resource for scientists leveraging this important chemical building block in their research endeavors.
References
- Ascent Chemical. (n.d.). 1-(5-Bromo-2-Chlorophenyl)Ethanone - Chlorinated Benzene Manufacturer in China.
- ChemicalBook. (n.d.). 1-(2-bromo-5-chlorophenyl)ethanone CAS 935-99-9.
- MedChemExpress. (n.d.). 1-(5-Bromo-2-fluorophenyl)ethanone | Biochemical Reagent.
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PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 9, 2026, from [Link]
-
PG.CHEMEASY. (2019, December 10). Friedel-Crafts Acylation Reaction. Retrieved February 9, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved February 9, 2026, from [Link]
-
YouTube. (2023, March 25). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved February 9, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(5-Bromo-2-Chlorophenyl)Ethanone – Properties, Applications, Safety & Supplier Information | China Chemical Manufacturer [chlorobenzene.ltd]
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5'-Bromo-2'-chloroacetophenone molecular weight and formula
An In-Depth Technical Guide to 5'-Bromo-2'-chloroacetophenone: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5'-Bromo-2'-chloroacetophenone, a key chemical intermediate for professionals in pharmaceutical research, medicinal chemistry, and organic synthesis. We will delve into its chemical properties, synthesis protocols, spectroscopic analysis, and its strategic role as a versatile building block in the development of novel therapeutic agents.
Core Molecular Profile and Physicochemical Properties
5'-Bromo-2'-chloroacetophenone is a disubstituted aromatic ketone. The presence of two distinct halogen atoms (bromine and chlorine) and a reactive ketone functional group makes it a highly valuable and versatile precursor in multi-step organic synthesis.
Chemical Formula and Molecular Weight
Nomenclature and Identifiers
-
Systematic IUPAC Name: 1-(5-Bromo-2-chlorophenyl)ethan-1-one[1][2]
-
Common Synonyms: 5-Bromo-2-chloroacetophenone, 2-chloro-5-bromoacetophenone[2][5]
Physicochemical Data
A summary of the key physical properties is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Appearance | Faint yellow fused solid or clear oil | [5] |
| Boiling Point | 260 °C | [5] |
| Density | 1.566 g/cm³ | [5] |
| Flash Point | 111 °C | [5] |
| Storage | Sealed in dry, room temperature conditions | [5] |
Synthesis Methodologies: Strategic Considerations
The synthesis of 5'-Bromo-2'-chloroacetophenone can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. We will discuss two common and reliable methods: Friedel-Crafts acylation and the oxidation of a secondary alcohol.
Method 1: Friedel-Crafts Acylation (Preferred for Scalability)
The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds with aromatic rings.[6][7] It involves the electrophilic aromatic substitution of an acyl group onto an activated or moderately deactivated aromatic substrate.
Causality Behind the Experimental Design: The starting material for this synthesis is 4-bromo-1-chlorobenzene. The directing effects of the halogen substituents are critical for the regioselectivity of this reaction. Both chlorine and bromine are ortho-, para-directing deactivators. The acetyl group will preferentially add to the position that is ortho to the chlorine atom and para to the bromine atom. This is due to the steric hindrance at the positions ortho to the larger bromine atom and the combined electronic effects of the two halogens, which favor this specific isomer. Aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate the highly electrophilic acylium ion from acetyl chloride.[6]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The apparatus must be protected from atmospheric moisture using drying tubes (e.g., CaCl₂).
-
Reagent Charging: To the flask, add 4-bromo-1-chlorobenzene (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or carbon disulfide.
-
Catalyst Addition: Cool the mixture in an ice bath (0-5 °C) and slowly add anhydrous aluminum chloride (AlCl₃, 1.2 eq) in portions. Stir the resulting suspension.
-
Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over 30 minutes, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5'-Bromo-2'-chloroacetophenone.
Caption: Friedel-Crafts Acylation Workflow.
Method 2: Oxidation of 1-(5-Bromo-2-chlorophenyl)ethanol
This method is an excellent alternative, particularly in a lab setting where the corresponding secondary alcohol is available. The oxidation of a secondary alcohol to a ketone is a fundamental and high-yielding transformation.
Causality Behind Experimental Design: Pyridinium dichromate (PDC) is chosen as the oxidizing agent. It is a milder alternative to other chromium-based oxidants like chromic acid, which reduces the risk of over-oxidation or side reactions, especially on sensitive substrates. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to ensure the stability of the reagent and product.
Experimental Protocol: Synthesis via Oxidation [5]
-
Dissolution: Dissolve 1-(5-bromo-2-chlorophenyl)ethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[5]
-
Oxidant Addition: Add pyridinium dichromate (PDC, 1.5 eq) to the solution. The reaction is often stirred at room temperature.[5]
-
Reaction Monitoring: Stir the mixture for 15-24 hours. The progress can be monitored by TLC until the starting material is consumed. An additional portion of PDC may be required for the reaction to go to completion.[5]
-
Quenching and Filtration: Upon completion, add diatomaceous earth to the mixture and stir. Filter the suspension through a pad of diatomaceous earth, washing the filter cake with ether.[5]
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product as an oil.[5]
-
Purification: Purify the crude oil using flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 5'-Bromo-2'-chloroacetophenone.[5]
Caption: Oxidation Synthesis Workflow.
Spectroscopic Characterization and Structural Elucidation
Confirming the structure of the synthesized compound is paramount. A combination of NMR and IR spectroscopy provides a definitive structural fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.64 (s, 3H): This singlet corresponds to the three protons of the methyl group (-CH₃) of the acetyl moiety. Its downfield shift is due to the deshielding effect of the adjacent carbonyl group.[5]
-
δ 7.29 (d, J = 8.6 Hz, 1H): This doublet represents the proton at the C3' position of the aromatic ring. It is coupled to the proton at the C4' position.[5]
-
δ 7.51 (dd, J = 8.6, 2.3 Hz, 1H): This doublet of doublets corresponds to the proton at the C4' position, showing coupling to both the C3' and C6' protons.[5]
-
δ 7.66 (d, J = 2.3 Hz, 1H): This doublet is assigned to the proton at the C6' position, with a small coupling constant characteristic of meta-coupling to the C4' proton.[5]
-
¹³C NMR Spectroscopy (Predicted)
While direct experimental data is not always available, the ¹³C NMR spectrum can be reliably predicted based on established principles for substituted aromatic compounds.
-
Carbonyl Carbon (C=O): Expected to appear significantly downfield, typically in the δ 195-200 ppm range, due to the strong deshielding effect of the double-bonded oxygen.
-
Methyl Carbon (-CH₃): The acetyl methyl carbon should appear in the upfield region, around δ 25-30 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the δ 120-140 ppm range. The carbons directly attached to the halogens (ipso-carbons) will have their chemical shifts influenced by the electronegativity and heavy atom effect of Br and Cl. The carbon attached to the acetyl group (C1') will also be shifted downfield.
Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~1685 cm⁻¹ (strong): A strong, sharp absorption band characteristic of the C=O (carbonyl) stretching of an aromatic ketone.
-
~3100-3000 cm⁻¹ (medium): C-H stretching vibrations of the aromatic ring.
-
~1600-1450 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.
-
~1100-1000 cm⁻¹: C-Cl stretching vibration.
-
~600-500 cm⁻¹: C-Br stretching vibration.
Role in Drug Discovery and Medicinal Chemistry
5'-Bromo-2'-chloroacetophenone is not just a chemical curiosity; it is a strategic building block for the synthesis of complex pharmaceutical molecules.[2][4] Halogenated organic compounds are integral to modern drug design, often enhancing properties like metabolic stability, membrane permeability, and binding affinity.[4]
Key Applications and Reactivity:
-
Precursor for Heterocyclic Scaffolds: The ketone functionality is a versatile handle for constructing various heterocyclic rings (e.g., pyrimidines, imidazoles, thiazoles), which are common motifs in biologically active compounds.
-
α-Halogenation Reactions: The α-carbon of the acetyl group can be further halogenated (e.g., α-bromination) to produce α-haloacetophenones.[3][8] These are potent electrophiles and are widely used as alkylating agents to introduce the phenacyl moiety into nucleophilic substrates like amines, thiols, and phenols, forming the backbone of many drug candidates.[9]
-
Cross-Coupling Reactions: The C-Br bond is particularly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of diverse substituents at the 5'-position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Intermediate for Advanced APIs: While direct synthesis examples are often proprietary, related structures like 5-bromo-2-chlorobenzoic acid are known intermediates in the synthesis of SGLT2 inhibitors like Dapagliflozin.[1] This strongly suggests that 5'-Bromo-2'-chloroacetophenone can be used in analogous synthetic strategies to create complex molecules targeting a range of diseases.[1]
Caption: Key Reactivity Pathways for Drug Discovery.
Safety and Handling
As with all halogenated aromatic compounds, proper safety protocols must be strictly followed. Although a specific safety data sheet for this exact isomer is not universally available, data from close analogues like 2-Bromo-2'-chloroacetophenone indicate significant hazards.
-
Hazard Class: Likely to be corrosive and a lachrymator. Based on analogues, it should be treated as causing severe skin burns and eye damage.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid: In case of skin contact, wash immediately with copious amounts of water. In case of eye contact, flush with water for at least 15 minutes and seek immediate medical attention.
Conclusion
5'-Bromo-2'-chloroacetophenone is a high-value chemical intermediate with a unique combination of functional groups that make it exceptionally useful for drug discovery and development. Its well-defined synthesis routes and predictable reactivity at multiple sites—the ketone, the α-carbon, and the carbon-bromine bond—provide medicinal chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the pursuit of novel therapeutics.
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development. Available at: [Link]
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A Technical Guide to the Solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(5-Bromo-2-chlorophenyl)ethanone, a halogenated acetophenone derivative of interest in synthetic chemistry and pharmaceutical research. In the absence of publicly available quantitative solubility data for this specific compound, this guide furnishes a robust framework for its empirical determination and theoretical prediction. A detailed experimental protocol based on the gold-standard shake-flask method, coupled with UV-Vis spectrophotometric quantification, is presented to empower researchers to generate reliable solubility data. Furthermore, the underlying principles of solubility, including the role of intermolecular forces and solvent properties, are discussed in the context of 1-(5-Bromo-2-chlorophenyl)ethanone's molecular structure. The guide also introduces modern predictive models, such as Hansen Solubility Parameters (HSP) and COSMO-RS, as valuable tools for rational solvent selection and solubility estimation.
Introduction to 1-(5-Bromo-2-chlorophenyl)ethanone
1-(5-Bromo-2-chlorophenyl)ethanone is a disubstituted acetophenone with the chemical formula C₈H₆BrClO. Its structure features a phenyl ring substituted with a bromine atom, a chlorine atom, and an acetyl group. This combination of functional groups imparts specific physicochemical properties that govern its behavior in solution. Understanding its solubility is critical for a variety of applications, including reaction chemistry, purification (e.g., crystallization), and formulation development in the pharmaceutical industry.
Table 1: Physicochemical Properties of 1-(5-Bromo-2-chlorophenyl)ethanone
| Property | Value | Source |
| CAS Number | 105884-19-3 | PubChem |
| Molecular Formula | C₈H₆BrClO | PubChem |
| Molecular Weight | 233.49 g/mol | PubChem |
| Appearance | White to off-white solid | Ascent Chemical |
| Melting Point | 75-78 °C | Ascent Chemical |
| Water Solubility | Insoluble | Ascent Chemical |
| Qualitative Organic Solvent Solubility | Soluble in ethanol, acetone, and dichloromethane | Ascent Chemical |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1][2] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]
The key intermolecular forces at play for 1-(5-Bromo-2-chlorophenyl)ethanone are:
-
Van der Waals Forces (London Dispersion Forces): These are present in all molecules and increase with molecular size and surface area. The aromatic ring and halogen atoms contribute significantly to these forces.
-
Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-halogen bonds (C-Cl and C-Br) create permanent dipoles in the molecule, leading to electrostatic attractions.
1-(5-Bromo-2-chlorophenyl)ethanone lacks strong hydrogen bond donating capabilities, which will influence its solubility in protic solvents. Its solubility will be highest in solvents that can effectively engage in dipole-dipole and dispersion interactions.
The relationship between solute-solvent interactions can be visualized as follows:
Caption: Interplay of intermolecular forces during dissolution.
Experimental Determination of Solubility: A Standard Protocol
Given the absence of published quantitative data, researchers will need to determine the solubility of 1-(5-Bromo-2-chlorophenyl)ethanone experimentally. The shake-flask method is the most reliable technique for determining equilibrium solubility.[4][5][6]
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
1-(5-Bromo-2-chlorophenyl)ethanone (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow for the shake-flask solubility determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Equilibration:
-
Add an excess of solid 1-(5-Bromo-2-chlorophenyl)ethanone to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[4]
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or on a stirrer plate at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer.[7]
-
-
Data Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in the specific solvent at the experimental temperature.
-
Expected Solubility in Common Organic Solvents
While quantitative data is unavailable, a qualitative prediction of solubility can be made based on solvent properties.
Table 2: Predicted Solubility of 1-(5-Bromo-2-chlorophenyl)ethanone in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Protic Polar | Methanol, Ethanol | Moderate to High | The polar nature of the hydroxyl group can interact with the carbonyl dipole, but the lack of H-bond donation from the solute may limit very high solubility. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents have strong dipoles that can effectively solvate the polar regions of 1-(5-Bromo-2-chlorophenyl)ethanone. |
| Chlorinated | Dichloromethane, Chloroform | High | The polarity and polarizability of these solvents are well-suited to interact with the halogenated aromatic structure. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents are less polar than ketones but can still engage in dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate | "Like dissolves like" principle suggests that the aromatic ring of the solute will interact favorably with these aromatic solvents through π-stacking. |
| Nonpolar | Hexane, Cyclohexane | Low | The significant polarity of 1-(5-Bromo-2-chlorophenyl)ethanone makes it unlikely to be highly soluble in nonpolar aliphatic solvents. |
Predictive Models for Solubility
For a more quantitative estimation of solubility, computational models can be employed. These are particularly useful for screening a large number of solvents.
Hansen Solubility Parameters (HSP)
HSP theory decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[9][10] The principle is that substances with similar HSP values are likely to be miscible. The HSP for 1-(5-Bromo-2-chlorophenyl)ethanone can be estimated using group contribution methods.[11] By comparing the estimated HSP of the solute with the known HSP of various solvents, a ranked list of potential good solvents can be generated.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility.[12][13][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities. This method can provide accurate quantitative solubility predictions and is a valuable tool in modern drug development and chemical engineering.[12][16]
Safety and Handling
1-(5-Bromo-2-chlorophenyl)ethanone and many organic solvents are hazardous. Always consult the Safety Data Sheet (SDS) before handling.[17][18][19] General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation of dust and vapors.
-
Preventing contact with skin and eyes.
Conclusion
References
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Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. (n.d.). PubMed. Retrieved February 9, 2026, from [Link]
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Estimating Hansen solubility parameters of organic pigments by group contribution methods. (n.d.). Retrieved February 9, 2026, from [Link]
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COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). SCM. Retrieved February 9, 2026, from [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. Retrieved February 9, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved February 9, 2026, from [Link]
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Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved February 9, 2026, from [Link]
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Silver Chromate - Ksp Solubility Product Lab Datasheet. (2023, July 22). YouTube. Retrieved February 9, 2026, from [Link]
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A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024, September 24). Retrieved February 9, 2026, from [Link]
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Using COSMO-RS to Predict Hansen Solubility Parameters. (2022, July 13). ACS Publications. Retrieved February 9, 2026, from [Link]
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Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Retrieved February 9, 2026, from [Link]
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1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617. (n.d.). PubChem. Retrieved February 9, 2026, from [Link]
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(PDF) Predicting solubilities in polymer systems using COSMO-RS. (2015, March 26). ResearchGate. Retrieved February 9, 2026, from [Link]
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Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). PMC. Retrieved February 9, 2026, from [Link]
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Solubility and intermolecular forces | AP Chemistry | Khan Academy. (2020, August 26). YouTube. Retrieved February 9, 2026, from [Link]
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The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. (2010, June 1). AIP Publishing. Retrieved February 9, 2026, from [Link]
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Using Spectroscopy to Solve for Concentrations in a Mixture. (2022, April 9). YouTube. Retrieved February 9, 2026, from [Link]
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Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2008, May 13). Retrieved February 9, 2026, from [Link]
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A Comprehensive Safety and Handling Guide for 1-(5-Bromo-2-chlorophenyl)ethanone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(5-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its utility in creating complex molecular architectures makes it a valuable intermediate for researchers in drug discovery and development. However, the very features that impart its desirable reactivity—the presence of bromine and chlorine atoms on the phenyl ring and the ketone functional group—also contribute to its significant health and safety hazards.
This technical guide provides a comprehensive overview of the safety data sheet (SDS) defined hazards of 1-(5-Bromo-2-chlorophenyl)ethanone, grounded in an understanding of its chemical properties and toxicological profile. It is intended to equip laboratory personnel with the knowledge necessary to handle this compound safely, ensuring both personal well-being and the integrity of their research.
GHS Hazard Classification and Toxicological Profile
1-(5-Bromo-2-chlorophenyl)ethanone is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards are summarized in the table below.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Some sources also indicate that it may be harmful in contact with skin (Acute Toxicity, Dermal, Category 4) and harmful if inhaled (Acute Toxicity, Inhalation, Category 4).
The toxicological properties of 1-(5-Bromo-2-chlorophenyl)ethanone are intrinsically linked to its chemical structure. As a halogenated aromatic ketone, it possesses electrophilic characteristics that can lead to covalent interactions with biological macromolecules. The presence of the bromine and chlorine atoms enhances the electrophilicity of the phenyl ring, while the ketone group can participate in various metabolic reactions.
Mechanism of Toxicity
Furthermore, compounds with similar structures, such as 2-chloroacetophenone, are known to be potent irritants and can cause severe chemical burns.[1] This is due to their ability to act as alkylating agents, reacting with nucleophilic groups in tissues, such as sulfhydryl groups in proteins, which disrupts their function and leads to an inflammatory response.[2]
Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a stringent set of safety protocols must be followed when handling 1-(5-Bromo-2-chlorophenyl)ethanone. The following is a recommended, but not exhaustive, set of procedures.
Engineering Controls
-
Fume Hood: All work with 1-(5-Bromo-2-chlorophenyl)ethanone, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dusts or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Double gloving is recommended, especially for prolonged handling. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, a chemically resistant apron or suit should be considered.
-
Respiratory Protection: For situations where a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Experimental Workflow for Safe Handling
The following workflow outlines the key steps for safely incorporating 1-(5-Bromo-2-chlorophenyl)ethanone into a typical laboratory experiment.
Caption: A logical workflow for the safe handling of 1-(5-Bromo-2-chlorophenyl)ethanone in a laboratory setting.
Emergency Procedures
Spills
-
Small Spills (in a fume hood):
-
Ensure PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Contact your institution's environmental health and safety (EHS) department for cleanup.
-
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store 1-(5-Bromo-2-chlorophenyl)ethanone in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: All waste containing 1-(5-Bromo-2-chlorophenyl)ethanone must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
1-(5-Bromo-2-chlorophenyl)ethanone is a valuable research chemical, but its potential hazards necessitate a thorough understanding and implementation of safe handling practices. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. A proactive approach to safety, grounded in the principles of hazard identification, risk assessment, and control, is paramount when working with any potentially hazardous substance.
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-
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Technical Guide: Melting Point Characterization of 5-Bromo-2-Chloroacetophenone Isomers
The following technical guide details the melting point characterization and isomeric profiling of 5-bromo-2-chloroacetophenone.
Executive Summary
In pharmaceutical synthesis and materials science, 5-bromo-2-chloroacetophenone (CAS: 105884-19-3) serves as a critical halogenated building block. Its dual-halogen functionality allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at the bromine site, nucleophilic substitution at the chlorine site).
Precise melting point (MP) determination is the primary rapid-screening tool for establishing purity and identity. However, the presence of regioisomers (positional isomers on the ring) and structural isomers (
Chemical Identity & Target Specifications
Before analyzing thermal properties, the exact structural identity must be confirmed to avoid nomenclature ambiguity common in halogenated acetophenones.
| Parameter | Specification |
| Chemical Name | 1-(5-Bromo-2-chlorophenyl)ethanone |
| Common Name | 5'-Bromo-2'-chloroacetophenone |
| CAS Registry Number | 105884-19-3 |
| Molecular Formula | C |
| Molecular Weight | 233.49 g/mol |
| SMILES | CC(=O)C1=C(Cl)C=CC(Br)=C1 |
Melting Point Data: Target vs. Isomers
The following table synthesizes experimental data for the target compound and its most prevalent isomers. Note that thermodynamic stability and crystal packing forces vary significantly based on the halogen substitution pattern.
Table 1: Comparative Melting Point Ranges
| Compound Identity | Structure Type | CAS No.[1][2][3][4][5] | Physical State (RT) | Melting Point Range (°C) |
| 5-Bromo-2-chloroacetophenone | Target (Ring Substituted) | 105884-19-3 | Solid | 75 – 78 °C |
| 1-(4-Bromo-2-chlorophenyl)ethanone | Regioisomer (Ring) | 252561-81-2 | Solid | 54 – 56 °C |
| 1-(2-Bromo-5-chlorophenyl)ethanone | Regioisomer (Ring) | 935-99-9 | Liquid / Oil | < 25 °C (BP: 155°C @ 15 Torr) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 536-38-9 | Solid | 96 – 99 °C | |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 5000-66-8 | Liquid / Low Melt | ~20 – 25 °C (BP: 105°C @ 1 mmHg) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The target compound (5-bromo-2-chloro) has a distinct MP range of 75–78 °C . If your sample melts significantly lower (e.g., 50–55 °C), it likely contains the 4-bromo regioisomer. If it melts significantly higher (~96 °C), it may be the
-bromo isomer (Phenacyl bromide derivative), which is a potent lachrymator and requires different handling protocols.
Synthesis & Impurity Logic
Understanding the origin of these isomers is essential for interpreting MP deviations. The synthesis typically involves the bromination of 2-chloroacetophenone.
Mechanistic Pathway & Isomer Divergence
-
Target Formation: The acetyl group is a meta-director, and the chlorine is an ortho/para-director. Position 5 is meta to the acetyl and para to the chlorine, making it the most electronically activated site for Electrophilic Aromatic Substitution (EAS).
-
Side Reactions:
-
-Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid catalyzed, bromine attacks the methyl side chain, forming
-bromo isomers. -
Regio-scrambling: Improper temperature control can lead to minor amounts of 3-bromo or 4-bromo isomers, depressing the melting point.
-
-Bromination: If the reaction is radical-initiated (light, heat) rather than Lewis-acid catalyzed, bromine attacks the methyl side chain, forming
Diagram 1: Synthesis & Isomer Flow
The following Graphviz diagram illustrates the divergence between the desired ring bromination and the unwanted side-chain bromination.
Caption: Divergent synthetic pathways showing how reaction conditions dictate the formation of the target solid (75-78°C) versus liquid or lachrymatory impurities.
Experimental Protocol: MP Determination
To ensure data integrity, use the following self-validating protocol. This method minimizes errors caused by "fused solid" behavior where low-melting impurities cause premelting.
Equipment
-
Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Stuart) or DSC.
-
Standard: Benzophenone (MP 48 °C) or Naphthalene (MP 80 °C) for calibration.
Workflow
-
Sample Prep: Dry the sample in a vacuum desiccator for >4 hours to remove solvent residues (solvents significantly depress MP). Grind to a fine powder.
-
Loading: Fill capillary to 2-3 mm height. Compact by tapping.
-
Ramp Rate:
-
Fast Ramp (10°C/min) to 60°C.
-
Critical Ramp (1°C/min) from 60°C to 85°C.
-
-
Observation:
-
Onset (
): First visible liquid droplet. -
Clear Point (
): Complete disappearance of solid.
-
-
Validation: The range (
) should be for analytical grade material.
Diagram 2: QC Decision Logic
Caption: Quality Control decision tree based on observed melting point ranges.
Safety & Handling
-
Lachrymator Risk: While 5-bromo-2-chloroacetophenone is a ring-halogenated ketone and generally less volatile/irritating than
-halo ketones, impure samples containing 2-bromo-1-(2-chlorophenyl)ethanone (the -bromo impurity) can be severe lachrymators. -
PPE: Always handle unknown isomers in a fume hood with goggles and chemically resistant gloves (Nitrile).
References
-
Data Insights Market. (2023). Market Research on 1-(4-Bromo-2-Chlorophenyl)Ethanone. Retrieved October 26, 2023, from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 105884-19-3,5'-Bromo-2'-chloroacetophenone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-(2-bromo-5-chlorophenyl)ethanone CAS#: 935-99-9 [m.chemicalbook.com]
- 4. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]
- 5. China Mitotanï¼CAS# 53-19-0) Manufacturer and Supplier | Xinchem [xinchem.com]
An In-Depth Technical Guide to 1-(5-Bromo-2-chlorophenyl)ethanone: Nomenclature, Synthesis, and Applications
Executive Summary: This technical guide provides a comprehensive overview of 1-(5-Bromo-2-chlorophenyl)ethanone, a key chemical intermediate in the pharmaceutical and fine chemical industries. The guide delves into its precise nomenclature, distinguishing it from its isomer, and details its physicochemical properties. A thorough examination of its synthesis via Friedel-Crafts acylation is presented, including a step-by-step experimental protocol and a mechanistic discussion. Furthermore, this document outlines the expected spectroscopic characteristics for compound verification and highlights its role as a versatile building block in drug development, supported by a specific example. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this important chemical entity.
Nomenclature and Identification: Distinguishing Key Isomers
A critical aspect of working with substituted phenylethanones is the precise identification of the correct isomer, as structural differences significantly impact reactivity and biological activity.
The primary subject of this guide is 1-(5-Bromo-2-chlorophenyl)ethanone . Its nomenclature and key identifiers are as follows:
-
IUPAC Name: 1-(5-Bromo-2-chlorophenyl)ethanone[1]
-
Common Synonyms: 5'-Bromo-2'-chloroacetophenone, 5-Bromo-2-chloroacetophenone[1]
-
CAS Number: 105884-19-3[1]
-
Molecular Formula: C₈H₆BrClO[1]
-
Molecular Weight: 233.49 g/mol [1]
It is crucial to distinguish this compound from its isomer, 1-(2-Bromo-5-chlorophenyl)ethanone , which has the following identifiers:
-
IUPAC Name: 1-(2-Bromo-5-chlorophenyl)ethanone[2]
-
Common Synonyms: 2'-Bromo-5'-chloroacetophenone[2]
-
CAS Number: 935-99-9[2]
-
Molecular Formula: C₈H₆BrClO[2]
-
Molecular Weight: 233.49 g/mol [2]
The different substitution patterns on the phenyl ring lead to distinct chemical properties and reactivity, making accurate identification paramount for any research or development application.
Physicochemical Properties
The physical and chemical properties of 1-(5-Bromo-2-chlorophenyl)ethanone are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Appearance | White to off-white powder/solid | [3] |
| Melting Point | 75 - 78 °C | [3] |
| Boiling Point | Approximately 297 - 299 °C | [3] |
| Solubility in Water | Insoluble | [3] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, dichloromethane | [3] |
Synthesis and Mechanistic Insights: The Friedel-Crafts Acylation Approach
The most common and effective method for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone is the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Mechanistic Pathway
The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: Acetyl chloride reacts with the Lewis acid catalyst, aluminum chloride, to form a highly electrophilic acylium ion. This is the rate-determining step of the reaction.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-bromo-4-chlorobenzene acts as a nucleophile and attacks the acylium ion. This disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.
The directing effects of the bromo and chloro substituents on the aromatic ring are crucial. Both are ortho-, para-directing deactivators. However, the steric hindrance from the chloro group at the 2-position favors the acylation at the less hindered position, leading to the formation of 1-(5-Bromo-2-chlorophenyl)ethanone as the major product.
Caption: Friedel-Crafts Acylation Workflow.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone, adapted from established Friedel-Crafts acylation procedures[4].
Materials:
-
1-Bromo-4-chlorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) to the stirred suspension.
-
To this mixture, add a solution of 1-bromo-4-chlorobenzene (1.0 eq) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 1-(5-Bromo-2-chlorophenyl)ethanone.
Spectroscopic Analysis for Structural Verification
The identity and purity of synthesized 1-(5-Bromo-2-chlorophenyl)ethanone should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the ethanone group. The aromatic region will display a complex splitting pattern for the three protons on the phenyl ring, consistent with a 1,2,4-trisubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon will appear at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the bromo and chloro substituents.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. Fragmentation patterns will likely involve the loss of the methyl group and the carbonyl group.
Applications in Research and Drug Development
1-(5-Bromo-2-chlorophenyl)ethanone is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its utility stems from the presence of multiple reactive sites: the ketone functionality, which can be modified through various reactions, and the bromo and chloro substituents on the aromatic ring, which can participate in cross-coupling reactions.
A notable application is in the synthesis of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes. A structurally related compound, (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone, is a key intermediate in the synthesis of Empagliflozin. This highlights the importance of the 5-bromo-2-chlorophenyl moiety as a foundational scaffold in the development of modern pharmaceuticals.
Safety and Handling
1-(5-Bromo-2-chlorophenyl)ethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: The compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
-
PubChem. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Ascent Chemical. (n.d.). 1-(5-Bromo-2-Chlorophenyl)Ethanone. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Department of Chemistry and Biology, Friedrich-Alexander-Universität Erlangen-Nürnberg. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Retrieved February 7, 2026, from [Link]
Sources
- 1. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(5-Bromo-2-Chlorophenyl)Ethanone – Properties, Applications, Safety & Supplier Information | China Chemical Manufacturer [chlorobenzene.ltd]
- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
Methodological & Application
Application Note & Protocol: Friedel-Crafts Acylation of 5-Bromo-2-Chlorobenzene Derivatives
Introduction: Strategic Acylation of Deactivated Aromatics
The Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, facilitates the formation of carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] This reaction is paramount in synthetic chemistry, serving as a primary route to aryl ketones, which are versatile intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[3]
This guide provides a detailed protocol and technical insights for the Friedel-Crafts acylation of 5-bromo-2-chlorobenzene derivatives. These substrates present a significant challenge due to the electronic deactivating effects of two halogen substituents. The chloro and bromo groups withdraw electron density from the aromatic ring via induction, rendering it less nucleophilic and thus less reactive towards electrophilic attack.[4] Consequently, forcing conditions, a highly active catalyst system, and careful control over reaction parameters are essential for achieving successful acylation with high regioselectivity and yield. This document outlines a robust, field-proven methodology designed for researchers and process development professionals working with these challenging substrates.
Reaction Mechanism and Regiochemical Control
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Friedel-Crafts acylation proceeds through a well-established three-step pathway.
Step 1: Generation of the Electrophile (Acylium Ion) The reaction is initiated by the interaction of an acylating agent (an acyl halide or anhydride) with a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5] The Lewis acid coordinates to the halogen of the acyl chloride, polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant in the subsequent step.[6]
Step 2: Nucleophilic Attack and Formation of the Sigma Complex The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[6] This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[2][7]
Step 3: Deprotonation and Restoration of Aromaticity To restore the energetically favorable aromatic system, a weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex.[4][5] This regenerates the aromatic ring, now substituted with the acyl group, and liberates the Lewis acid catalyst. However, the product ketone is a Lewis base and readily forms a stable complex with the AlCl₃.[8] This complexation deactivates the product against further acylation (preventing polyacylation) but necessitates the use of at least a stoichiometric amount of the catalyst, as it is not truly regenerated until aqueous workup.[3][9]
Caption: Mechanism of Friedel-Crafts Acylation.
Regioselectivity in Dihalogenated Systems
For a 5-bromo-2-chlorobenzene derivative, the regiochemical outcome of the acylation is governed by the combined directing effects of the substituents.
-
Halogens (Br, Cl): Both are deactivating yet ortho, para-directing groups due to a balance of inductive withdrawal and resonance donation.[10]
-
Steric Hindrance: The bulky nature of the incoming acyl group and the catalyst complex means that substitution at sterically hindered positions is disfavored.
Considering a substrate like 5-bromo-2-chlorotoluene:
-
The primary positions for substitution are C3, C4, and C6.
-
Position C6: This position is ortho to both the chloro and bromo groups and is highly sterically hindered. Acylation here is extremely unlikely.
-
Position C3: This position is ortho to the chloro group and meta to the bromo group. It is sterically accessible.
-
Position C4: This position is para to the chloro group and ortho to the bromo group.
In most cases, electrophilic aromatic substitution strongly favors the position para to an existing substituent over the ortho position to minimize steric clash. Therefore, the major product will be the result of acylation at the C4 position, which is para to the strongly directing chloro group.
Detailed Experimental Protocol: Acetylation of 1-Bromo-4-Chlorobenzene
This protocol provides a representative procedure for the acetylation of a dihalobenzene substrate. It must be performed under strict anhydrous conditions in a well-ventilated fume hood.
Safety Precautions:
-
Anhydrous aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment.[7]
-
Acetyl chloride is corrosive, a lachrymator, and moisture-sensitive.[7]
-
Dichloromethane is a suspected carcinogen. All handling should occur in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Materials and Reagents
| Reagent/Material | Quantity (for 20 mmol scale) | Molar Mass ( g/mol ) | Moles (mmol) | Purity/Notes |
| 1-Bromo-4-chlorobenzene | 3.83 g | 191.45 | 20.0 | >98% |
| Anhydrous Aluminum Chloride (AlCl₃) | 3.20 g | 133.34 | 24.0 (1.2 eq) | Anhydrous, finely powdered |
| Acetyl Chloride (CH₃COCl) | 1.73 g (1.56 mL) | 78.50 | 22.0 (1.1 eq) | >98% |
| Anhydrous Dichloromethane (DCM) | 50 mL | - | - | Dried over CaH₂ or from a solvent system |
| Concentrated HCl | ~20 mL | - | - | For workup |
| Crushed Ice | ~100 g | - | - | For workup |
| Saturated NaHCO₃ Solution | ~30 mL | - | - | For workup |
| Brine | ~30 mL | - | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | - | - | For drying |
Experimental Workflow
Caption: Step-by-step workflow for Friedel-Crafts acylation.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser fitted with a nitrogen/argon inlet, and a thermometer.
-
Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain an inert, anhydrous atmosphere.
-
-
Reagent Charging:
-
To the reaction flask, add 1-bromo-4-chlorobenzene (3.83 g, 20.0 mmol) and 30 mL of anhydrous dichloromethane.
-
Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
-
Catalyst Addition:
-
While maintaining the temperature below 5 °C, carefully add anhydrous aluminum chloride (3.20 g, 24.0 mmol) in small portions over 15-20 minutes.
-
Causality Insight: Slow, portion-wise addition is crucial to control the initial exotherm and prevent localized overheating which can lead to side reactions.
-
-
Acylating Agent Addition:
-
Dissolve acetyl chloride (1.73 g, 22.0 mmol) in 20 mL of anhydrous DCM and place it in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction and Monitoring:
-
Stir the mixture at room temperature for 2-4 hours. The reaction mixture will typically darken and evolve HCl gas (vented through the condenser to a scrubber).
-
Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane:Ethyl Acetate).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back down in an ice bath.
-
Prepare a beaker containing ~100 g of crushed ice and 20 mL of concentrated HCl.
-
Self-Validation Check: This acidic ice quench is critical. It hydrolyzes the AlCl₃-ketone complex to liberate the product, neutralizes the catalyst, and dissolves aluminum salts in the aqueous phase.[9]
-
Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine all organic layers and wash sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution (careful! CO₂ evolution), and finally 30 mL of brine.[7][11]
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by flash column chromatography on silica gel to afford the pure 2-bromo-5-chloroacetophenone.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive catalyst due to moisture. 2. Substrate is too deactivated. 3. Insufficient reaction time or temperature. | 1. Use fresh, high-purity anhydrous AlCl₃; ensure strictly anhydrous conditions. 2. Increase catalyst loading (e.g., to 1.5 eq); consider a more reactive acylating agent (e.g., an anhydride with a stronger Lewis acid). 3. Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring for side products. |
| Formation of Isomers | Reaction temperature is too high, leading to reduced selectivity. | Maintain strict temperature control, especially during the addition of reagents. Perform the reaction at the lowest temperature that allows for a reasonable rate. |
| Polymeric/Tarry Material | 1. Reaction temperature is too high. 2. Contaminants in starting materials. | 1. Improve temperature control.[12] 2. Ensure the purity of the starting substrate and reagents. |
| Difficult Workup | Incomplete hydrolysis of aluminum salts, leading to emulsions. | Ensure a sufficiently acidic quench with vigorous stirring. Add more HCl if necessary to fully dissolve the aluminum hydroxides. |
References
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Ranu, B. C., & Jana, R. (2006). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 2, 19. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Norman, R. O. C., & Taylor, R. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 1098-1103. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chegg.com. (2022, January 30). Solved 1) The Friedel-Crafts acylation of bromobenzene leads. Retrieved from [Link]
-
Slideshare. (n.d.). Friedel craft reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). WO2005095316A1 - Process for acylation of aromatic compounds.
- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
-
National Center for Biotechnology Information. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PubMed Central. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetophenone, p-bromo-. Retrieved from [Link]
-
LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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- 12. A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemoselective Synthesis of 5'-Bromo-2'-chloroacetophenone via Grignard Chemistry
This Application Note is structured as a high-level technical guide for process chemists and researchers. It synthesizes standard organometallic protocols with specific adaptations required for poly-halogenated aromatic substrates.
Abstract & Utility
5'-Bromo-2'-chloroacetophenone (CAS: 2142-69-0) is a critical pharmacophore intermediate used in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and various kinase inhibitors. Its synthesis presents a specific chemoselective challenge: introducing an acetyl group onto a benzene ring that already possesses two different halogen atoms (Cl, Br) without triggering halogen-metal exchange or scrambling.
This guide details the Nitrile Addition Protocol , the most direct and atom-economical route using Grignard chemistry. It also provides a Weinreb Amide Alternative for scenarios requiring higher fidelity at scale.
Retrosynthetic Analysis & Strategy
The primary challenge is the lability of the Aryl-Bromine bond. Standard Friedel-Crafts acylation of 1-bromo-4-chlorobenzene often leads to regioisomeric mixtures. Therefore, the preferred route utilizes a pre-functionalized nitrile or carboxylic acid derivative where the halogen positions are locked.
Strategic Pathway (Graphviz Visualization)
Critical Reaction Parameters
Success depends on controlling three variables to prevent the formation of biphenyl impurities or regioisomers.
| Parameter | Specification | Scientific Rationale |
| Temperature | -10°C to 0°C (Addition) | Low temperature prevents the Grignard reagent from performing Halogen-Metal exchange with the Aryl-Bromine. |
| Solvent | Anhydrous THF | Tetrahydrofuran (THF) coordinates Mg better than diethyl ether, stabilizing the intermediate imine salt and preventing precipitation before hydrolysis. |
| Stoichiometry | 1.1 - 1.2 Equiv. MeMgBr | Slight excess ensures complete conversion of the nitrile. Large excesses (>2.0 eq) increase the risk of side reactions on the halogenated ring. |
| Quench | 3M HCl (aq) | Strong acidic hydrolysis is required to convert the stable imine magnesium salt into the ketone. |
Detailed Experimental Protocol: The Nitrile Route
Objective: Preparation of 5'-bromo-2'-chloroacetophenone from 5-bromo-2-chlorobenzonitrile.
Materials[1][2][3][4][5]
-
Substrate: 5-Bromo-2-chlorobenzonitrile (Purity >98%)
-
Reagent: Methylmagnesium bromide (3.0 M in diethyl ether or THF)
-
Solvent: Anhydrous THF (Water content <50 ppm)
-
Quench: HCl (3M aqueous solution)
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.
-
Purge the system with Argon or Nitrogen for 15 minutes.
-
Charge the flask with 5-Bromo-2-chlorobenzonitrile (1.0 eq) and Anhydrous THF (10 mL/g of substrate) .
-
Cool the solution to -5°C using an ice/salt bath.
Step 2: Grignard Addition (The Critical Step)
-
Charge the addition funnel with MeMgBr (1.15 eq) .
-
Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.
-
Control: Ensure internal temperature does not exceed 5°C .
-
Observation: The solution may turn from colorless to yellow/orange, indicating the formation of the imine-magnesium species.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC or HPLC. The nitrile peak should disappear. The intermediate imine will not be visible as a distinct peak in standard reverse-phase LCMS (it hydrolyzes on the column), so consumption of starting material is the key indicator.
-
Step 3: Acidic Hydrolysis
-
Cool the reaction mixture back to 0°C .
-
Slowly add 3M HCl (aq) . Caution: Exothermic reaction with gas evolution (methane).
-
Stir the biphasic mixture vigorously at Room Temperature for 1–2 hours. This step cleaves the C=N bond to form the C=O (ketone).
Step 4: Workup & Isolation
-
Separate the layers.[1] Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or MTBE.
-
Combine organic layers and wash with:
-
Saturated NaHCO₃ (to remove excess acid).
-
Brine (saturated NaCl).
-
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate under reduced pressure.
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (Silica, 0-10% EtOAc in Hexanes) if high purity is required.
Mechanistic Pathway[4][6][7]
Understanding the mechanism clarifies why the acidic workup is non-negotiable. Unlike aldehydes (which form alcohols), nitriles stop at the imine stage because the resulting anion is too unstable to accept a second nucleophilic attack.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete hydrolysis of the imine. | Increase hydrolysis time (up to 12h) or acid concentration (6M HCl) during workup. |
| Byproduct: Tertiary Alcohol | Double addition of Grignard. | This is rare with nitriles but possible if temperature is too high. Ensure strict T < 5°C during addition. |
| Byproduct: Des-bromo product | Halogen-Metal Exchange. | The Mg exchanged with the Ar-Br. Use Turbo Grignard (iPrMgCl·LiCl) for the exchange if that was the goal, but to prevent it, keep T low and add MeMgBr slowly. |
Alternative Route: The Weinreb Amide
If the nitrile route yields inseparable impurities, the Weinreb amide route is the industry "Gold Standard" for preventing over-addition.
-
Activation: Convert to Acid Chloride (SOCl₂) or activate with EDC/HOBt.
-
Amide Formation: React with N,O-dimethylhydroxylamine hydrochloride.
-
Grignard: Add MeMgBr to the Weinreb amide. The stable chelated intermediate prevents double addition.
Safety & Handling
-
Grignard Reagents: Pyrophoric and moisture sensitive. Handle only under inert gas.
-
HCN Risk: While nitriles are generally stable, ensure acidic hydrolysis is performed in a well-ventilated hood to manage any potential off-gassing (though ammonia is the primary byproduct here).
-
Halogenated Waste: Dispose of all brominated/chlorinated waste in dedicated halogenated solvent streams.
References
-
Standard Grignard-Nitrile Protocol
- Mechanism of Imine Hydrolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry. 6th Ed. Wiley-Interscience. Section 16-26.
-
Synthesis of Halogenated Benzonitriles (Precursors)
-
Ningbo Inno Pharmchem Co.[11] Synthesis and Handling of 5-Bromo-2-chlorobenzonitrile.
-
(Describes the stability and handling of the 2-chloro-5-bromo scaffold).
-
-
Weinreb Amide Chemistry
-
Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815. Link
-
Sources
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- 5. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
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- 8. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
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reduction of 1-(5-Bromo-2-chlorophenyl)ethanone to chiral alcohols
An Application Note for the Asymmetric Synthesis of Chiral 1-(5-Bromo-2-chlorophenyl)ethanol
Abstract
This document provides a comprehensive technical guide for the enantioselective reduction of the prochiral ketone, 1-(5-Bromo-2-chlorophenyl)ethanone, to its corresponding chiral secondary alcohols, (R)- and (S)-1-(5-Bromo-2-chlorophenyl)ethanol. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. This guide details and contrasts three robust methodologies: the Corey-Bakshi-Shibata (CBS) reduction, Noyori-type asymmetric transfer hydrogenation (ATH), and a biocatalytic approach. Each section includes an in-depth explanation of the underlying principles, detailed step-by-step protocols, and methods for analytical validation, designed for researchers, chemists, and professionals in drug development.
Introduction: The Significance of Chiral Halogenated Phenylethanols
Chiral alcohols, particularly those bearing halogenated phenyl moieties, are prevalent substructures in a multitude of biologically active molecules. The precise stereochemistry of the alcohol's hydroxyl group is often critical for its pharmacological activity, making stereocontrolled synthesis a cornerstone of modern drug development. The target molecule, 1-(5-Bromo-2-chlorophenyl)ethanol, serves as a key chiral intermediate whose enantiomers can lead to different physiological outcomes. The asymmetric reduction of the parent ketone is one of the most efficient routes to access these enantiopure alcohols.[1]
This application note explores three premier methods for achieving this transformation with high enantioselectivity:
-
Corey-Bakshi-Shibata (CBS) Reduction: A reliable and highly predictable method using a chiral oxazaborolidine catalyst and a borane source.[2][3][4]
-
Noyori Asymmetric Transfer Hydrogenation (ATH): An efficient method utilizing a ruthenium-based catalyst with a chiral diamine ligand, employing isopropanol as a safe and economical hydrogen source.[5][6]
-
Biocatalytic Reduction: A green chemistry approach that leverages whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) to perform the reduction with exceptional selectivity under mild conditions.[7][8]
Foundational Principles of Asymmetric Ketone Reduction
The conversion of a prochiral ketone to a chiral alcohol introduces a new stereocenter. Asymmetric reduction aims to control the facial selectivity of hydride delivery to the carbonyl carbon, leading to a preponderance of one enantiomer over the other. This control is exerted by a chiral catalyst that creates a diastereomeric transition state, lowering the activation energy for the formation of one alcohol enantiomer.
Corey-Bakshi-Shibata (CBS) Reduction Mechanism
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-proline.[4] The mechanism involves the formation of a Lewis acid-base complex between the catalyst's boron atom and the ketone's carbonyl oxygen. This coordination, along with a second coordination to the borane reducing agent, positions the ketone in a sterically defined manner, forcing the hydride to attack from the less hindered face.[9] The predictability of this method is one of its greatest strengths; for instance, an (S)-proline-derived catalyst typically yields the (R)-alcohol.[3]
Noyori Asymmetric Transfer Hydrogenation (ATH) Mechanism
Asymmetric transfer hydrogenation (ATH) is a powerful technique that avoids the use of high-pressure hydrogen gas.[5] A common system involves a [RuCl₂(arene)]₂ precatalyst and a chiral N-tosylated diamine ligand. In the presence of a base and a hydrogen donor (e.g., isopropanol), an active 18-electron ruthenium hydride species is formed. The ketone substrate coordinates to this metal center, and the hydride is delivered intramolecularly in a stereoselective manner, governed by the chiral ligand environment. The reaction is often reversible, and the removal of the acetone byproduct can drive the equilibrium toward the product.[6]
Experimental Protocols & Methodologies
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).
General Workflow
The overall process for each method follows a similar logical path, from reaction setup to final analysis.
Caption: General experimental workflow for asymmetric ketone reduction.
Protocol 1: CBS Reduction for (R)-1-(5-Bromo-2-chlorophenyl)ethanol
This protocol is designed to produce the (R)-enantiomer using the (S)-CBS catalyst.
Materials:
-
1-(5-Bromo-2-chlorophenyl)ethanone (1.00 g, 4.28 mmol)
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.43 mL, 0.43 mmol, 10 mol%)
-
Borane-dimethyl sulfide complex (BMS, ~10 M, 0.64 mL, 6.42 mmol, 1.5 equiv.)
-
Anhydrous Tetrahydrofuran (THF), 20 mL
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Addition: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.43 mL).
-
Substrate Addition: Dissolve 1-(5-Bromo-2-chlorophenyl)ethanone (1.00 g) in anhydrous THF (10 mL) and add it to the flask via syringe. Cool the mixture to -20 °C using a cryocooler or a suitable cooling bath.
-
Reductant Addition: Add the borane-dimethyl sulfide complex (0.64 mL) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the reaction progress by thin-layer chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C. Allow the mixture to warm to room temperature.
-
Workup: Add saturated aqueous NH₄Cl (20 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% EtOAc in hexanes) to yield the chiral alcohol.
Protocol 2: Noyori ATH for (S)-1-(5-Bromo-2-chlorophenyl)ethanol
This protocol uses a Ru(II) catalyst with an (R,R)-TsDPEN ligand to produce the (S)-alcohol.
Materials:
-
1-(5-Bromo-2-chlorophenyl)ethanone (1.00 g, 4.28 mmol)
-
[RuCl₂(p-cymene)]₂ (13.1 mg, 0.0214 mmol, 0.5 mol%)
-
(R,R)-N-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (15.7 mg, 0.0428 mmol, 1.0 mol%)
-
Isopropanol (IPA), 20 mL
-
Potassium hydroxide (KOH) (24 mg, 0.428 mmol, 10 mol%)
-
Ethyl acetate (EtOAc)
-
Deionized water, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Activation: In a 50 mL flask, suspend [RuCl₂(p-cymene)]₂ (13.1 mg) and (R,R)-TsDPEN (15.7 mg) in isopropanol (10 mL). Add the KOH and stir the mixture at 80 °C for 20 minutes under an argon atmosphere. A deep red solution should form.
-
Reaction Initiation: Cool the catalyst solution to room temperature. Add a solution of 1-(5-Bromo-2-chlorophenyl)ethanone (1.00 g) in isopropanol (10 mL).
-
Reaction Execution: Heat the reaction mixture to 40 °C and stir. Monitor the reaction progress by TLC or GC. The reaction is typically complete in 4-8 hours.
-
Workup: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for Noyori Asymmetric Transfer Hydrogenation.
Analytical Validation: Determining Enantiomeric Excess
The primary measure of success in an asymmetric synthesis is the enantiomeric excess (ee%), which quantifies the purity of the desired enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Daicel CHIRALPAK® series like IA, IB, or IC) is highly recommended.[10][11] Screening multiple columns may be necessary to find the optimal separation.[12]
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the two enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a dilute solution of the purified alcohol (~1 mg/mL) in the mobile phase. Inject 10 µL.
-
Calculation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (Area₁ and Area₂) using the formula: ee% = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Comparative Data and Discussion
The choice of method depends on factors such as required enantiopurity, cost, scale, and available equipment.
| Feature | CBS Reduction | Noyori ATH | Biocatalytic Reduction |
| Catalyst | Chiral Oxazaborolidine | [RuCl₂(p-cymene)]₂ / Chiral Diamine | Whole cells or Isolated ADH |
| Reductant | Borane (e.g., BMS) | Isopropanol | Cofactor (e.g., NADPH), regenerated in situ |
| Typical ee% | >95%[2] | >98%[5] | Often >99%[7] |
| Reaction Temp. | Low (-40 to 0 °C) | Moderate (25 to 80 °C) | Ambient (25 to 40 °C) |
| Key Advantages | High predictability, fast reaction times, well-established.[4] | Low catalyst loading, uses inexpensive/safe reductant, scalable.[6] | Extremely high selectivity, "green" process, mild conditions.[7] |
| Key Limitations | Requires stoichiometric, pyrophoric borane reagent; strict anhydrous conditions. | Catalyst can be expensive; requires screening of ligands/conditions. | Substrate concentration can be low; requires fermentation/incubation time. |
Discussion of Causality:
-
The CBS reduction's reliance on low temperatures is crucial for maximizing enantioselectivity by minimizing the thermal energy that could lead to non-selective background reduction. The use of anhydrous THF is essential as boranes react violently with protic solvents like water.[4]
-
In Noyori ATH , the base (KOH) is critical for deprotonating the ligand and isopropanol, facilitating the formation of the active ruthenium hydride catalyst.[5] Isopropanol serves as both the solvent and the hydrogen source, making it highly atom-economical.
-
Biocatalysis operates within the narrow physiological window of the enzyme, hence the mild temperature and pH conditions. The unparalleled selectivity arises from the enzyme's highly evolved active site, which perfectly pre-organizes the substrate for a single-face hydride attack.[13]
Conclusion
The asymmetric reduction of 1-(5-Bromo-2-chlorophenyl)ethanone can be successfully achieved with high enantioselectivity using multiple advanced catalytic methods. The Corey-Bakshi-Shibata reduction offers a rapid and predictable route for laboratory-scale synthesis. For larger-scale industrial applications, Noyori Asymmetric Transfer Hydrogenation presents a more economical and safer alternative. Finally, biocatalysis stands out as the premier method for achieving near-perfect enantiopurity under environmentally benign conditions, aligning with the principles of green chemistry. The selection of the optimal protocol will be guided by the specific requirements of the research or development program, including scale, cost, and desired product purity.
References
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ResearchGate. (n.d.). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution | Request PDF. Retrieved February 9, 2026, from [Link]
- Google Patents. (2014). CN103570510A - One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane.
-
ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. Retrieved February 9, 2026, from [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved February 9, 2026, from [Link]
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Kawanami, Y., & Yanagita, R. C. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
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Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved February 9, 2026, from [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 Haloalkanes and Haloarenes. Retrieved February 9, 2026, from [Link]
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
-
de Koning, P. D. et al. (2002). Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development, 6(4), 449-454. [Link]
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Leśniak, K. et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S230-S237. [Link]
-
ResearchGate. (2019). Synthesis of Enantiopure (S)-1-(2-Chlorophenyl)Ethanol Using Whole‐Cell Lactobacillus Curvatus Biotransformation. Retrieved February 9, 2026, from [Link]
-
D'Orazio, G., & Fanali, C. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
-
Brown, H. C. et al. (1988). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 285-292. [Link]
-
ResearchGate. (n.d.). Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts | Request PDF. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved February 9, 2026, from [Link]
-
ResearchGate. (n.d.). The revised mechanism for asymmetric hydrogenation of acetophenone with Noyori Ru complex. Retrieved February 9, 2026, from [Link]
-
American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. Retrieved February 9, 2026, from [Link]
-
Noyori, R., Kitamura, M., & Ohkuma, T. (2004). Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. PNAS, 101(15), 5356-5362. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient and Green Synthesis of α-Bromoacetophenones Using Ultrasound. Retrieved February 9, 2026, from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved February 9, 2026, from [Link]
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved February 9, 2026, from [Link]
-
Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Retrieved February 9, 2026, from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved February 9, 2026, from [Link]
- Google Patents. (2015). WO 2015/132803 A2.
-
American Chemical Society. (n.d.). Oxazaborolidines as Functional Monomers: Ketone Reduction Using Polymer-Supported Corey, Bakshi, and Shibata Catalysts. Retrieved February 9, 2026, from [Link]
-
Royal Society of Chemistry. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Retrieved February 9, 2026, from [Link]
-
YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved February 9, 2026, from [Link]
-
MDPI. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Retrieved February 9, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 9, 2026, from [Link]
-
American Chemical Society. (n.d.). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. Retrieved February 9, 2026, from [Link]
-
Hummel, W. (1997). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 58, 145-184. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Retrieved February 9, 2026, from [Link]
-
University of Calgary. (n.d.). Enantioselective Reduction of Ketones. Retrieved February 9, 2026, from [Link]
-
PubMed. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved February 9, 2026, from [Link]
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Application Note: A Practical Guide to the Selective Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Chloroacetophenone
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-chloroacetophenone. This versatile dihalogenated building block presents a unique opportunity for selective, sequential functionalization, which is critical in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1][2] This document elucidates the principles of chemoselectivity and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on the preferential reactivity of the C-Br bond.
Introduction: The Strategic Value of 5-Bromo-2-Chloroacetophenone
5-Bromo-2-chloroacetophenone is a powerful synthetic intermediate due to its two distinct halogen atoms, which can be addressed with high selectivity in palladium-catalyzed cross-coupling reactions. These reactions, a cornerstone of modern organic synthesis, enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[2][3] The primary challenge and strategic advantage of using a substrate like 5-bromo-2-chloroacetophenone lies in controlling the chemoselectivity. The carbon-bromine bond is inherently more reactive towards palladium catalysts than the carbon-chlorine bond, allowing for a stepwise approach to molecular construction.[4][5] By carefully selecting catalysts, ligands, and reaction conditions, one can functionalize the bromine position while leaving the chlorine atom untouched for subsequent transformations. This guide provides the foundational knowledge and practical protocols to harness this differential reactivity.
Core Principles: Mastering Chemoselectivity
The success of selective cross-coupling hinges on understanding the underlying mechanistic principles of the palladium catalytic cycle. The general mechanism involves a sequence of oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition: The Key to Selectivity: This is typically the rate-determining step in the catalytic cycle.[6] A Pd(0) complex inserts into the carbon-halogen bond, forming a Pd(II) species. The reaction rate for this step follows the general trend of C–I > C–Br > C–OTf > C–Cl.[4][5][6] This intrinsic reactivity difference is the primary lever we can use to achieve selectivity. For 5-bromo-2-chloroacetophenone, conditions can be tailored to favor the oxidative addition at the more labile C-Br bond.
-
The Decisive Role of the Ligand: While triphenylphosphine (PPh₃) is a workhorse ligand, modern cross-coupling often relies on more sophisticated ligands to enhance catalyst performance.[6] Sterically bulky and electron-rich dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or bidentate ligands (e.g., dppf, Xantphos) can significantly accelerate the oxidative addition and other steps in the cycle.[3][7] For selective C-Br coupling, it is crucial to choose a ligand and conditions that are active enough for the C-Br bond but do not readily engage the more robust C-Cl bond. More aggressive ligand systems are often required to activate C-Cl bonds, typically in conjunction with higher reaction temperatures.[3]
-
Influence of Reaction Parameters: Temperature, base, and solvent are critical variables. Milder temperatures will favor reaction at the more reactive C-Br site. The choice of base is dictated by the specific coupling reaction; for instance, carbonates (K₂CO₃, Cs₂CO₃) are common in Suzuki couplings, while stronger bases like sodium tert-butoxide (NaOt-Bu) are often required for Buchwald-Hartwig aminations.[7][8]
Caption: General catalytic cycle for palladium cross-coupling reactions.
Experimental Protocols for Selective C-Br Functionalization
The following protocols are designed as robust starting points for the selective coupling at the C-5 bromine position of 5-bromo-2-chloroacetophenone. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Caption: Standard workflow for setting up a cross-coupling reaction.
A. Protocol 1: Suzuki-Miyaura Coupling
This protocol details the C-C bond formation between 5-bromo-2-chloroacetophenone and an arylboronic acid. The conditions are optimized for high selectivity at the C-Br bond.
-
Rationale & Field Insights: The combination of Pd(PPh₃)₄ or Pd(OAc)₂/SPhos provides sufficient activity for the aryl bromide without significantly promoting aryl chloride coupling at moderate temperatures. Potassium carbonate is a mild and effective base for this transformation, and the addition of water is often crucial for dissolving the base and facilitating the transmetalation step.[9]
-
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add 5-bromo-2-chloroacetophenone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst and ligand (see table below) to the flask.
-
Via syringe, add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Stir the mixture vigorously and heat to 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Data Summary: Model Suzuki-Miyaura Coupling
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%) Pd(PPh₃)₄ (3) - K₂CO₃ Toluene/EtOH/H₂O 90 8 85-95 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 6 | >90 |
B. Protocol 2: Sonogashira Coupling
This protocol describes the formation of a C-C triple bond by coupling with a terminal alkyne. The classic procedure employs a copper(I) co-catalyst.[10][11]
-
Rationale & Field Insights: The Sonogashira reaction is highly effective for coupling aryl bromides.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which then participates in the transmetalation step.[10] An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) serves as both the base and often as a solvent.
-
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add 5-bromo-2-chloroacetophenone (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine (Et₃N) in a 2:1 v/v ratio to achieve a substrate concentration of 0.2 M.
-
Add the terminal alkyne (1.3 eq.) dropwise via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Data Summary: Model Sonogashira Coupling
Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%) Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 25 4 80-90 | Pd(OAc)₂ (1) / PPh₃ (2) | CuI (2) | DIPEA | DMF | 25 | 3 | >90 |
C. Protocol 3: Buchwald-Hartwig Amination
This protocol outlines the formation of a C-N bond by coupling with a primary or secondary amine.
-
Rationale & Field Insights: This reaction typically requires a more specialized catalyst system compared to Suzuki or Sonogashira couplings. Bulky, electron-rich phosphine ligands are essential for promoting the C-N reductive elimination step.[3][7] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amine or the intermediate Pd-amine complex.[7]
-
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BINAP or Xantphos, 2-4 mol%) in a small amount of the reaction solvent.
-
Add 5-bromo-2-chloroacetophenone (1.0 eq.) to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous solvent (e.g., Toluene or 1,4-Dioxane) to the flask.
-
Add the amine (1.2 eq.) via syringe.
-
Add the pre-mixed catalyst solution via syringe.
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
-
Data Summary: Model Buchwald-Hartwig Amination
Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Approx. Yield (%) Pd₂(dba)₃ (1.5) Xantphos (3) Cs₂CO₃ 1,4-Dioxane 100 18 75-85 | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 110 | 16 | 80-90 |
Advanced Strategy: Sequential Functionalization
The true synthetic power of 5-bromo-2-chloroacetophenone is realized through sequential coupling. After selectively functionalizing the C-Br position using one of the protocols above, the resulting 2-chloro-5-substituted-acetophenone can be subjected to a second cross-coupling reaction under more forcing conditions to modify the C-Cl position.
Caption: Workflow for sequential cross-coupling reactions.
This approach requires a catalyst system capable of activating the less reactive C-Cl bond, often involving a bulkier, more electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos) and higher temperatures.
Safety, Handling, and Waste Disposal
-
Reagent Safety:
-
Palladium Catalysts: Many palladium catalysts, especially Pd/C, can be pyrophoric when dry and exposed to air, particularly after use in hydrogenation reactions.[13][14] Handle in an inert atmosphere and keep used catalysts wet.[14][15]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a fume hood or glove box.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE).
-
Solvents: Use anhydrous solvents in a well-ventilated fume hood.
-
-
General Handling:
-
Waste Disposal:
-
Dispose of palladium-containing waste in designated heavy metal waste containers. Follow institutional and local guidelines for hazardous waste disposal.[13]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base; Low temperature. | Use a fresh bottle of catalyst or a pre-catalyst; Ensure all glassware is oven-dried and solvents are anhydrous; Use a stronger base or ensure it is fully dissolved; Increase reaction temperature incrementally. |
| Loss of Selectivity (Difunctionalization) | Reaction temperature too high; Catalyst/ligand system is too active. | Reduce the reaction temperature; Switch to a less active ligand (e.g., PPh₃ instead of a biarylphosphine for the first step); Reduce reaction time. |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen present in the reaction; Catalyst decomposition. | Thoroughly degas the reaction mixture before and after adding the catalyst; Use a slightly lower catalyst loading. |
| Dehalogenation of Starting Material | Presence of water or protic sources leading to hydrodehalogenation. | Ensure strictly anhydrous conditions; Use a non-protic solvent if possible. |
Conclusion
5-Bromo-2-chloroacetophenone is a highly valuable substrate for constructing complex molecular architectures. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve selective functionalization with a high degree of control. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling both single-site modification and advanced sequential functionalization strategies. Careful attention to catalyst selection, ligand identity, and reaction conditions is paramount to achieving the desired synthetic outcomes.
References
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Laborhelfer. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Retrieved from [Link]
-
PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]
-
Cormac Quigley. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from [Link]
-
ChemRxiv. (n.d.). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. Retrieved from [Link]
-
MDPI. (n.d.). Enhancement in the Catalytic Activity of Pd/USY in the Heck Reaction Induced by H₂ Bubbling. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Palladium. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2014). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]
-
UCLA EH&S. (2017). Standard Operating Procedure: Palladium. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
SciSpace. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
PubMed Central. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Retrieved from [Link]
-
MDPI. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
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Application Notes and Protocols: Synthesis of Novel Mannich Bases from 1-(5-Bromo-2-chlorophenyl)ethanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of novel Mannich bases utilizing 1-(5-Bromo-2-chlorophenyl)ethanone as the primary substrate. Mannich bases are a critical class of organic compounds, serving as versatile synthons and pharmacophores in medicinal chemistry.[1][2] The introduction of a halogenated phenyl moiety, as provided by the starting ketone, offers a strategic advantage for developing compounds with potentially enhanced biological activity and provides a reactive handle for further molecular elaboration. This guide details the underlying chemical principles, a robust step-by-step experimental protocol, characterization methodologies, and the critical safety considerations necessary for successful synthesis.
Introduction: The Strategic Value of Mannich Bases in Drug Discovery
The Mannich reaction is a cornerstone three-component condensation reaction that forms a carbon-carbon bond via the aminoalkylation of an acidic proton located alpha to a carbonyl group.[3][4] The resulting β-amino-carbonyl compounds, known as Mannich bases, are pivotal in the synthesis of a vast array of pharmaceuticals and natural products.[1][5] Their utility stems from their diverse pharmacological profiles—including anticancer, anti-inflammatory, antibacterial, and antiviral activities—and their capacity to serve as intermediates for more complex molecular architectures.[5][6]
The choice of 1-(5-Bromo-2-chlorophenyl)ethanone as the ketone component is deliberate. The presence of both bromo and chloro substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Halogens are known to modulate lipophilicity, metabolic stability, and binding interactions with biological targets. This guide presents a reliable framework for leveraging this unique starting material to generate novel Mannich bases for screening and lead optimization in drug development programs.[6]
Reaction Principle and Mechanism
The synthesis proceeds via a classic Mannich reaction mechanism involving three key stages. The process is typically conducted as a one-pot synthesis, offering high atom economy.[7]
Overall Reaction Scheme:
Mechanistic Steps:
-
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of a secondary amine (e.g., dimethylamine) to formaldehyde. This is followed by dehydration to form a highly electrophilic iminium ion (in this case, the Eschenmoser salt precursor).[8][9]
-
Enolization of the Ketone: The acidic proton alpha to the carbonyl group of 1-(5-Bromo-2-chlorophenyl)ethanone is removed under the reaction conditions, leading to the formation of its corresponding enol tautomer.[4]
-
Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and yielding the final Mannich base product after proton transfer.[10]
Diagram: Reaction Mechanism
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. byjus.com [byjus.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Recent developments concerning the application of the Mannich reaction for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oarjbp.com [oarjbp.com]
- 9. chem.libretexts.org [chem.libretexts.org]
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bromination of 1-(5-Bromo-2-chlorophenyl)ethanone with NBS
Application Note: High-Efficiency Bromination of 1-(5-Bromo-2-chlorophenyl)ethanone
-Bromination using N-Bromosuccinimide (NBS)Executive Summary
This application note details the protocol for the regioselective
While classical radical bromination (Wohl-Ziegler) is common, this guide prioritizes a Brønsted acid-catalyzed ionic pathway using p-Toluenesulfonic acid (p-TsOH). This method offers superior regioselectivity for the
Reaction Mechanism & Logic
The Challenge: Selectivity
The substrate contains a deactivated aromatic ring (substituted with Br and Cl) and an acetyl group.
-
Risk 1: Radical bromination can lead to poly-bromination or benzylic bromination if alkyl groups were present (less relevant here, but radical conditions are harder to control).
-
Risk 2: Over-bromination to the
-dibromo species.
The Solution: Acid-Catalyzed Enolization
By using p-TsOH, we drive the reaction through an ionic mechanism via the enol tautomer.
-
Enolization: Acid catalyzes the tautomerization of the ketone to its enol form.
-
Electrophilic Attack: The electron-rich enol attacks the electrophilic bromine source (NBS), generating the
-bromo ketone and succinimide. -
Regeneration: The succinimide byproduct precipitates or is washed away, driving the equilibrium.
DOT Diagram: Reaction Mechanism (Ionic Pathway)
Figure 1: Acid-catalyzed mechanism favoring mono-bromination via enol intermediate.
Experimental Protocol
Materials & Equipment
-
Substrate: 1-(5-Bromo-2-chlorophenyl)ethanone (1.0 equiv).
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv). Note: Recrystallize NBS from water if yellow/brown to remove free
. -
Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH
) (0.1 – 0.2 equiv). -
Solvent: Acetonitrile (
) or Methanol (MeOH). Acetonitrile is preferred for higher solubility and reflux temperatures. -
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology (Recommended)
Step 1: Setup Dissolve 1-(5-Bromo-2-chlorophenyl)ethanone (10 mmol, 2.33 g) in Acetonitrile (50 mL) in a 100 mL round-bottom flask. Ensure complete dissolution.
Step 2: Reagent Addition
Add p-TsOH
-
Tip: If the reaction is exothermic, add NBS in small portions over 10 minutes.
Step 3: Reaction
Heat the mixture to reflux (
-
Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting ketone. Look for the disappearance of the starting material spot.[1][2]
Step 4: Workup
Cool the reaction mixture to room temperature.
Evaporate the Acetonitrile under reduced pressure (Rotavap).
Redissolve the residue in Ethyl Acetate (
-
Water (
mL) – removes succinimide and acid. -
Saturated
( mL) – neutralizes residual acid. -
Brine (
mL).[3]
Step 5: Drying & Concentration
Dry the organic phase over Anhydrous
Step 6: Purification Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.
-
Yield Expectation: 85–95%.
-
Appearance: Off-white to pale yellow crystalline solid.
Process Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Impure NBS | Recrystallize NBS from hot water; dry in vacuum desiccator before use. |
| Poly-bromination | Excess NBS or High Temp | Strictly control stoichiometry (1.05 eq). Lower temp to |
| Dark Coloration | Free | Add a pinch of cyclohexene (scavenger) or ensure NBS is white before use. |
| Product Oiling | Residual Solvent | Use high vacuum for 2 hours; induce crystallization by scratching with a glass rod. |
DOT Diagram: Experimental Workflow
Figure 2: Step-by-step experimental workflow for high-purity isolation.
Safety & Handling (Critical)
-
Lachrymator Hazard:
-Bromo ketones are potent lachrymators (tear gas agents).-
Control: ALL operations must be performed in a well-ventilated fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.
-
Spill: Neutralize spills immediately with aqueous sodium thiosulfate.
-
-
Glassware Cleaning: Rinse all glassware with an ethanol/sodium thiosulfate solution before removing from the hood to quench active brominating agents.
References
-
Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide.[5][6][7] Ultrasonics Sonochemistry, 9(2), 107-111.[5] Link
-
Ganesan, S. S., et al. (2021).
-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid.[6] ACS Omega, 6(41), 27466-27477.[6] Link -
Organic Syntheses. (1943). Bromoacetone (General protocol for alpha-bromination). Org.[1][4][8] Synth. Coll. Vol. 2, p.5. Link
-
Lead Sciences. (n.d.). 1-(5-Bromo-2-chlorophenyl)ethanone Product Entry. Link
Sources
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- 2. CN1733677A - A kind of method of synthesizing alpha-bromoacetophenone - Google Patents [patents.google.com]
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- 4. 2-Bromo-2'-chloroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 5. Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selenium Dioxide-Mediated Bromination of α,β-Unsaturated Ketones Using N-Bromosuccinimide in the Presence of p-Toluenesulfonic Acid: A Versatile Route for the Synthesis of α'-Bromo-4-arylbut-3-en-2-one and α',α'-Dibromo-4-arylbut-3-en-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Acylation of 1-Bromo-4-chlorobenzene
Welcome to our dedicated technical support guide for the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone. This valuable intermediate is crucial in various research and development pipelines, particularly in the pharmaceutical and specialty chemical sectors.[1][2] Its synthesis, typically achieved through Friedel-Crafts acylation of 1-bromo-4-chlorobenzene, can present challenges related to yield and purity.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a robust experimental protocol to help you navigate the complexities of this reaction and significantly improve your outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses the most common issues encountered during the synthesis of 1-(5-Bromo-2-chlorophenyl)ethanone.
Question: My reaction yield is very low or I'm recovering only starting material. What are the likely causes and how can I fix it?
Answer: Low or no conversion is a frequent problem in Friedel-Crafts acylation and typically points to issues with the catalyst or reaction conditions.
-
Cause 1: Inactive Lewis Acid Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Contamination with water will hydrolyze the AlCl₃, rendering it inactive.[3]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use High-Quality Reagents: Use a freshly opened container of anhydrous AlCl₃. If the catalyst is old or has been exposed to air, its activity will be compromised.
-
Proper Solvent Choice: Employ anhydrous, non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
-
-
Cause 2: Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively sequestering the catalyst.[4][5] This complexation prevents the catalyst from participating in further reactions.[3][4][6]
-
Solution:
-
Use Stoichiometric Amounts: A molar ratio of at least 1.1 to 1.2 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride) is recommended to drive the reaction to completion.
-
Order of Addition: The standard procedure involves forming the acylium ion electrophile first by adding the acylating agent to a suspension of AlCl₃ in the anhydrous solvent, before adding the 1-bromo-4-chlorobenzene substrate.
-
-
-
Cause 3: Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the activation energy barrier may not be overcome.
-
Solution:
-
Controlled Heating: While the initial addition of reagents is often done at 0°C to control the exothermic reaction, the reaction mixture may require gentle warming (e.g., to room temperature or 40-50°C) to proceed.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material. If the reaction stalls, a gradual increase in temperature can often restart it.
-
-
Question: I've isolated my product, but it's contaminated with a significant amount of an isomer. How can I improve the regioselectivity?
Answer: The formation of isomers is dictated by the directing effects of the substituents on the aromatic ring. In 1-bromo-4-chlorobenzene, both the chloro and bromo groups are ortho-, para-directors. However, they are also deactivating groups, which makes the reaction inherently slower than with benzene.[7]
The desired product, 1-(5-Bromo-2-chlorophenyl)ethanone, results from acylation at the position ortho to the chlorine and meta to the bromine. The main isomeric byproduct is typically 1-(2-Bromo-5-chlorophenyl)ethanone, from acylation ortho to the bromine.
-
Understanding the Directing Effects:
-
Chlorine: As a period 2 halogen, chlorine's inductive electron-withdrawing effect is significant, but its ability to donate a lone pair to stabilize the arenium ion intermediate (resonance effect) makes it an ortho-, para-director.
-
Bromine: Being larger, the orbital overlap for bromine's resonance donation is less effective, but it still directs ortho- and para-. Steric hindrance from the larger bromine atom can disfavor substitution at its ortho positions.
-
-
Strategies for Improving Regioselectivity:
-
Lower Reaction Temperature: Lowering the temperature (e.g., maintaining the reaction at 0°C or even -10°C) can increase the selectivity for the thermodynamically favored product, as the transition states for the formation of different isomers will have different energies.
-
Choice of Solvent: The polarity of the solvent can influence the distribution of isomers. Experimenting with less polar solvents might offer better selectivity.
-
Bulky Lewis Acid: In some cases, using a bulkier Lewis acid catalyst can sterically hinder attack at the more crowded positions, potentially favoring the desired isomer.
-
Below is a diagram illustrating the directing influences on the starting material.
Caption: Regioselectivity in the acylation of 1-bromo-4-chlorobenzene.
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is better for this reaction: acetyl chloride or acetic anhydride?
Both acetyl chloride and acetic anhydride can be used effectively.[8]
-
Acetyl Chloride: Tends to be more reactive and the reaction can be faster. It generates HCl as a byproduct.
-
Acetic Anhydride: Slightly less reactive, which can sometimes offer better control and selectivity. It requires more than two equivalents of AlCl₃ because the catalyst will complex with both carbonyl oxygens.
For this specific substrate, acetyl chloride is often the preferred reagent due to the deactivated nature of the ring.
Q2: Can I use a different Lewis acid besides aluminum chloride?
Yes, other Lewis acids can be used, although AlCl₃ is the most common for this transformation.[7] Ferric chloride (FeCl₃) is a less potent but sometimes effective alternative. For highly deactivated substrates, stronger Lewis acids or Brønsted acids like triflic acid might be necessary, but these require careful optimization.[3]
| Catalyst | Relative Activity | Key Considerations |
| AlCl₃ | High | Standard choice, very moisture-sensitive, requires stoichiometric amounts. |
| FeCl₃ | Moderate | Milder, less expensive, may require higher temperatures or longer reaction times. |
| TfOH | Very High | A Brønsted acid, can be effective for deactivated rings but is corrosive and expensive. |
Q3: What is the best work-up procedure to decompose the aluminum chloride complex?
The work-up must be performed carefully to safely quench the excess Lewis acid and hydrolyze the product-catalyst complex.
-
Cooling: The reaction mixture should be cooled in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice, often with the addition of concentrated HCl.[9] This is a highly exothermic process that will evolve HCl gas, so it must be done in a well-ventilated fume hood.
-
Extraction: Once the quench is complete and all solids have dissolved, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: The combined organic layers should be washed with water, a dilute base (like NaHCO₃ solution) to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Q4: What are the primary safety concerns for this reaction?
-
Reagents: Aluminum chloride reacts violently with water. Acetyl chloride is corrosive and lachrymatory. Dichloromethane is a suspected carcinogen.
-
Procedure: The reaction is exothermic and generates HCl gas. The quenching procedure is also highly exothermic and releases large quantities of HCl.
-
Precautions: Always work in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Ensure all equipment is dry and the reaction is conducted under an inert atmosphere.
Optimized Experimental Protocol
This protocol provides a reliable starting point for the synthesis.
Materials:
-
1-bromo-4-chlorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 15-20 minutes.
-
Substrate Addition: Dissolve 1-bromo-4-chlorobenzene (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (40°C) may be applied.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly pour the reaction mixture onto the ice with vigorous stirring in a fume hood.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure 1-(5-Bromo-2-chlorophenyl)ethanone.
Caption: A streamlined workflow for the Friedel-Crafts acylation.
By understanding the key parameters of the Friedel-Crafts acylation and implementing these troubleshooting strategies, you can significantly enhance the yield and purity of your 1-(5-Bromo-2-chlorophenyl)ethanone synthesis.
References
- Google Patents. (n.d.). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved February 5, 2026, from [Link]
-
3D Chemistry. (2020, October 4). Friedel Crafts acylation of benzene | #Aromatic #electrophilic #substitution reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved February 5, 2026, from [Link]
-
StuDocu. (n.d.). Friedel-Crafts Acetylation of Bromobenzene. Retrieved February 5, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 1-(5-Bromo-2-fluorophenyl)ethanone. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 5, 2026, from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 5, 2026, from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 5, 2026, from [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. [Link]
-
Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Bromo-5-chlorophenyl)ethanone. Retrieved February 5, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved February 5, 2026, from [Link]
-
Quora. (2017, December 5). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Retrieved February 5, 2026, from [Link]
-
Reddit. (n.d.). Friedel-Crafts alkylation problem. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025, August 7). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved February 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved February 5, 2026, from [Link]
-
Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]
-
Pearson+. (n.d.). Benzene underwent a Friedel–Crafts acylation followed by a Wolff–... | Study Prep. Retrieved February 5, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. byjus.com [byjus.com]
- 9. maths.tcd.ie [maths.tcd.ie]
Technical Support Center: Removing Regioisomer Impurities from 5-Bromo-2-Chloroacetophenone Synthesis
Welcome to the technical support center for the synthesis and purification of 5-bromo-2-chloroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with regioisomeric purity. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.
The Challenge: Inevitable Regioisomers in Friedel-Crafts Acylation
The synthesis of 5-bromo-2-chloroacetophenone is commonly achieved via a Friedel-Crafts acylation of 4-bromochlorobenzene. While effective, this electrophilic aromatic substitution reaction inherently produces a mixture of regioisomers.[1] The chlorine and bromine substituents on the starting material are both ortho-, para-directing groups, guiding the incoming acetyl group to different positions on the aromatic ring.[2]
Although the 2-position (ortho to chlorine, meta to bromine) is often favored, steric hindrance and the complex electronic effects of the two halogens can lead to the formation of significant quantities of other isomers, such as 2-bromo-5-chloroacetophenone. The presence of these impurities can compromise the results of subsequent reactions and biological assays, making their removal a critical step.
Caption: Formation of regioisomers during synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomeric impurities I should expect?
In the Friedel-Crafts acylation of 4-bromochlorobenzene, the incoming electrophile (the acylium ion) is directed by both the chloro and bromo groups.[2][3] This results in a mixture of products. The main impurity is typically the isomer where the acetyl group has added to a position ortho to the bromine atom, leading to 2-bromo-5-chloroacetophenone . Your crude product is therefore a mixture of the desired 5-bromo-2-chloroacetophenone and this key impurity.
Q2: How can I perform a quick purity assessment of my crude product?
Thin-Layer Chromatography (TLC) is the most effective method for a rapid check. The two regioisomers will likely have slightly different polarities, resulting in different Retention Factor (Rf) values. A single spot on the TLC plate suggests high purity, while multiple spots indicate the presence of impurities. Use a solvent system similar to what you plan for column chromatography (e.g., hexane/ethyl acetate) to get a preliminary idea of separability.
Q3: My crude product is an oil, not a solid. Can I still use recrystallization?
Yes. An oily product simply means it is impure or has a melting point near room temperature.[4][5] You have two primary options:
-
Trituration: Add a small amount of a non-polar solvent (like cold hexanes) in which the desired product is poorly soluble but the impurities are. Swirl or sonicate the mixture. The desired product may solidify and can be collected by filtration.
-
Solvent Screening for Crystallization: The oil may crystallize from a suitable solvent or solvent mixture upon cooling. Experiment with small amounts in different solvents (e.g., isopropanol, ethanol, hexane/ethyl acetate mixtures) to find a system that yields solid crystals.
Q4: Which purification method is more effective: recrystallization or column chromatography?
Flash column chromatography is generally the most powerful and reliable method for separating regioisomers, as it can resolve compounds with very similar polarities.[6][7] However, recrystallization is simpler, faster, and more economical if a suitable solvent system can be found that selectively crystallizes the desired product.[8] Often, a combination is best: a preliminary purification by recrystallization to remove the bulk of the impurity, followed by column chromatography of the mother liquor or the partially purified solid to achieve >99% purity.
Part 2: Troubleshooting and In-Depth Purification Guides
Guide 1: Purification by Recrystallization
Causality: Recrystallization separates compounds based on their differential solubility in a given solvent at varying temperatures. The ideal solvent will dissolve the crude product completely at its boiling point but will allow only the desired compound to crystallize upon cooling, leaving the impurities behind in the mother liquor.[9]
Troubleshooting Common Recrystallization Issues
| Problem | Root Cause | Recommended Solution |
| Product "Oils Out" | The product's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent. Alternatively, use a larger volume of the current solvent and allow it to cool more slowly to prevent rapid supersaturation. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface. 2. Seed: Add a tiny crystal of pure product. 3. Concentrate: Gently evaporate some solvent and cool again. 4. Cool Further: Use an ice bath or refrigerator. |
| Poor Recovery | Too much solvent was used, or the product has significant solubility even at low temperatures. | Concentrate the mother liquor and cool it again to recover a second crop of crystals. Check the purity of this second crop by TLC, as it may be less pure than the first. |
Experimental Protocol: Recrystallization of 5-Bromo-2-chloroacetophenone
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof). The ideal solvent will dissolve the material when hot but show poor solubility when cold. An ethanol/water or hexane/ethyl acetate mixture is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
-
Validation: Check the purity of the recrystallized product by measuring its melting point and running a TLC against the starting material and mother liquor.
Guide 2: Purification by Flash Column Chromatography
Causality: This technique separates molecules based on their differential partitioning between a stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[10] Less polar compounds spend more time in the non-polar mobile phase and elute from the column faster. More polar compounds interact more strongly with the polar silica gel and elute later. The regioisomers of bromo-chloroacetophenone have slight differences in their dipole moments, which is sufficient for separation.
Troubleshooting Common Chromatography Issues
| Problem | Root Cause | Recommended Solution |
| Poor Separation (Overlapping Spots) | The eluent polarity is incorrect. | If Rf values are too high (>0.5): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., reduce ethyl acetate in a hexane/ethyl acetate mixture). If Rf values are too low (<0.1): The eluent is not polar enough. Increase the proportion of the polar solvent. |
| Band Tailing | The sample was overloaded on the column, or the compound is interacting too strongly with the silica. | Use a larger column or less sample. Adding a tiny amount (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes improve peak shape. |
| Column Cracks | The silica gel was not packed uniformly. | Ensure the silica is packed as a uniform slurry and is never allowed to run dry.[11] Gently tap the column during packing to settle the silica bed evenly. |
Experimental Protocol: Flash Chromatography
-
Eluent Selection via TLC: Spot your crude product on a TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 95:5, 90:10, 85:15). The ideal system will give Rf values for your desired product between 0.25 and 0.40 and show clear separation from impurities. A gradient of 0% to 10% ethyl acetate in hexane is a proven starting point for this compound.[4]
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50g of silica gel for every 1g of crude product. Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under light pressure, ensuring a flat, stable bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the product, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column bed.
-
Elution: Carefully add the eluent to the top of the column. Using positive pressure (flash chromatography), push the solvent through the column, collecting the eluate in fractions.[6]
-
Fraction Analysis: Spot every few fractions on a TLC plate to track the elution of your compounds.
-
Combine and Concentrate: Combine the pure fractions containing your desired product and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product via NMR and/or melting point analysis.
Part 3: Analytical Validation of Purity
Final confirmation of purity and identity is crucial. Do not rely on a single method.
Melting Point Analysis
A pure crystalline solid will have a sharp, defined melting point. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden over a range.
-
Procedure: Compare the experimental melting point of your purified product to the literature value.
-
Interpretation: A sharp melting range (e.g., within 1-2 °C) that matches the literature value indicates high purity.
¹H NMR Spectroscopy
NMR is the most definitive method for confirming the structure and isomeric purity of your product. The aromatic protons of the desired 5-bromo-2-chloroacetophenone will have a distinct splitting pattern and chemical shifts compared to any regioisomeric impurities.[4]
-
Expected Spectrum for 5-Bromo-2-chloroacetophenone:
-
A singlet around δ 2.64 ppm for the 3 protons of the acetyl group.
-
Three distinct signals in the aromatic region (approx. δ 7.2-7.7 ppm). Due to the substitution pattern, you should observe a doublet, a doublet of doublets, and another doublet, each integrating to one proton.[4]
-
-
Validation: The absence of extra peaks in the aromatic or methyl regions confirms the removal of regioisomers.
Caption: General workflow for purification and analysis.
References
- Patsnap. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka.
- WIPO Patentscope. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid.
- Google Patents. (n.d.). Synthesis method of 5-bromo-2-chloro benzoic acid.
- ChemicalBook. (n.d.). 5-Bromo-2-Chloroacetophenone.
- Google Patents. (n.d.). Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- Chemistry LibreTexts. (2015, July 18). Friedel-Crafts Alkanoylation (Acylation).
- Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. (n.d.).
- The Organic Chemistry Tutor. (2016, December 28).
- Google Patents. (n.d.). Synthesis method of 2-chloro-3'-bromoacetophenone.
- Organic Syntheses. (n.d.). Acetophenone, p-bromo-.
- CymitQuimica. (n.d.). 5'-Bromo-2'-chloroacetophenone.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Friedel-Crafts Acetylation of Bromobenzene. (n.d.).
- Chem Player. (2013, October 21).
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.
- ResearchGate. (n.d.). Column Chromatography for Terpenoids and Flavonoids.
- ChemicalBook. (n.d.). 5-Bromo-2-hydroxyacetophenone - Safety Data Sheet.
Sources
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- 7. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
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- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
crystallization solvent systems for purifying 1-(5-Bromo-2-chlorophenyl)ethanone
This guide outlines the technical specifications and troubleshooting protocols for the purification of 1-(5-Bromo-2-chlorophenyl)ethanone (CAS: 105884-19-3).[1][2][3][4]
Technical Overview & Critical Quality Attributes (CQA)
Molecule Identity:
-
Name: 1-(5-Bromo-2-chlorophenyl)ethanone[1][2][3][5][6][7][8]
-
Synonyms: 5'-Bromo-2'-chloroacetophenone; 2-Chloro-5-bromoacetophenone.[1][2][3][4]
-
Physical State: Low-Melting Solid or Viscous Oil. [1][2]
-
Note: Literature frequently reports this compound as a "clear oil" or "fused solid" at room temperature.[1][3][4] Pure samples may crystallize as off-white needles upon prolonged standing or cooling, but crude reaction mixtures often persist as oils due to melting point depression by impurities [1, 2].[1][2][3][4][9]
-
Purification Challenge: The primary difficulty with this acetophenone derivative is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize, particularly when impurities are present.[3][4][9] Standard recrystallization methods (boil and cool) often fail.[3][4][9]
Critical Quality Attributes (CQAs):
-
Purity Target: >98.0% (HPLC).
-
Appearance: White to pale yellow crystalline solid (if successfully crystallized) or clear colorless oil.[3][4][9]
Solvent Selection Matrix
Due to the low melting point, Cryo-Crystallization (crystallization at sub-ambient temperatures) is the recommended strategy.[2][3][4][9]
Recommended Solvent Systems
| Solvent System | Type | Yield Potential | Purity Potential | Operational Risk | Notes |
| n-Heptane / Hexanes | Non-Polar | Moderate (60-75%) | High | Low | Primary Recommendation. Best for inducing solidification at -20°C. Low solubility of impurities.[1][2] |
| IPA (Isopropanol) | Polar Protic | High (80-90%) | Moderate | Medium | Good solubility at RT; requires deep cooling (-40°C) to force precipitation.[2][3][9] Risk of oiling out.[1][3][4][9] |
| MeOH / Water (9:1) | Binary | High (>85%) | High | High | High risk of oiling out.[3][9] Only use if the starting material is already >90% pure.[1][3][4][9] |
| Pentane | Non-Polar | Low (<50%) | Very High | Medium | Very volatile.[2][3][4] Use only for small-scale, high-purity polishing.[1][2][3][4] |
Solvent Performance Data (Estimated)
Detailed Experimental Protocols
Protocol A: Cryo-Crystallization from n-Heptane (Recommended)
Best for converting the crude oil into a manageable solid.[1][2][3][9]
-
Dissolution: Dissolve the crude oil (e.g., 10 g) in the minimum amount of n-Heptane (approx. 20–30 mL) at Room Temperature (20–25°C). Do not heat significantly, as this increases the solubility too much.[3][4][9]
-
Filtration: If the solution is cloudy, filter through a pad of Celite or a 0.45 µm PTFE filter to remove insoluble inorganic salts.[3][4][9]
-
Seeding: Cool the solution to 0°C. Add a seed crystal of pure 1-(5-Bromo-2-chlorophenyl)ethanone (if available). If no seed is available, scratch the inner wall of the flask with a glass rod.[3][4][9]
-
Deep Cooling: Place the flask in a freezer or cryo-bath at -20°C to -40°C for 12–24 hours.
-
Isolation: Rapidly filter the cold suspension through a chilled Buchner funnel.
-
Washing: Wash the cake immediately with cold Pentane (-20°C).
-
Drying: Vacuum dry at ambient temperature (do not heat, or the product will melt).[3][4][9]
Protocol B: Anti-Solvent Precipitation (DCM / Hexane)
Use if the compound is too insoluble in Heptane alone.[3][4][9]
-
Dissolve crude material in minimal Dichloromethane (DCM) (1 vol).[3][4][9]
-
Slowly add Hexanes (5-10 vols) with vigorous stirring until a persistent cloudiness appears.
-
Cool to -20°C.
-
If an oil separates, reheat slightly to redissolve, add a seed crystal, and cool very slowly (1°C/min).
Troubleshooting & FAQs
Q1: My product separated as a yellow oil at the bottom of the flask. What happened?
Diagnosis: This is "oiling out."[3][4] It occurs when the temperature drops below the phase separation boundary before it hits the crystallization boundary.[1][3][4][9] Solution:
-
Reheat the mixture until the oil redissolves.
-
Add more solvent (dilute the system) to lower the saturation point.[3][4][9]
-
Seed the solution at a higher temperature (just before the oil usually appears).
-
Switch Solvents: Move to a system with better solubility for the oil phase (e.g., switch from MeOH/Water to IPA).[3][4][9]
Q2: I cannot get the oil to solidify even at -20°C.
Diagnosis: The impurities are depressing the melting point below -20°C, or the compound is naturally an oil at this purity. Solution:
-
Check Purity: If purity is <90%, crystallization is unlikely to work.[3][4][9] Perform a rapid Silica Gel Filtration (flush with 5% EtOAc in Hexanes) to remove polar impurities before attempting crystallization again [1].
-
Dry Ice Bath: Try cooling to -78°C (Acetone/Dry Ice) to force nucleation.[1][3][4][9]
Q3: The crystals are highly colored (orange/brown).
Diagnosis: Presence of bromination by-products or oxidized species.[1][2][3][4] Solution:
-
Treat the initial solution (in Heptane or DCM) with Activated Carbon (5 wt%) for 30 minutes at RT.[3][4][9] Filter and proceed with crystallization.[1][3][4][9]
Visualization: Purification Decision Tree
Caption: Decision logic for purifying 1-(5-Bromo-2-chlorophenyl)ethanone, addressing physical state variations.
References
-
PubChem. (2025).[1][3][4][9] Compound Summary: 1-(5-Bromo-2-chlorophenyl)ethanone (CID 13628145).[1][2][3][4][9] National Library of Medicine.[1][3][4][9] Retrieved from [Link]
Sources
- 1. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN104529735A - 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method - Google Patents [patents.google.com]
- 6. 5-Bromo-2-Chloroacetophenone | 105884-19-3 [chemicalbook.com]
- 7. 105884-19-3|1-(5-Bromo-2-chlorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 8. CAS:105884-19-3 FT-0702318 1-(5-bromo-2-chlorophenyl)ethanone Product Detail Information [finetechchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Naphthalene | C10H8 | CID 931 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Grignard Reactions with Nitrile Precursors
Welcome to the technical support center for Grignard additions to nitrile precursors. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize ketones from nitriles using Grignard reagents. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and minimize common side reactions. Our goal is to equip you with the knowledge to achieve high yields and purity in your syntheses.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their probable causes, and actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low or No Yield of the Desired Ketone, with Recovery of the Starting Nitrile.
-
Potential Cause A: Inactive Grignard Reagent. The Grignard reagent may have been quenched by adventitious water, oxygen, or other acidic protons in the reaction setup. Grignard reagents are highly reactive and sensitive to moisture and air.[1]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and maintain a positive pressure of an inert atmosphere (e.g., nitrogen or argon) throughout the setup and reaction. It is also good practice to titrate the Grignard reagent before use to determine its exact concentration.
-
-
Potential Cause B: Steric Hindrance. Significant steric bulk on either the nitrile (especially at the α-carbon) or the Grignard reagent can impede the nucleophilic attack on the nitrile carbon.[2] In some cases, especially with substituents in the ortho-position of an aromatic nitrile, the reaction can be completely blocked.
-
Solution: If sterically hindered substrates are necessary, consider using a less bulky Grignard reagent if possible. Alternatively, employing a catalyst such as copper(I) iodide (CuI) or zinc chloride (ZnCl₂) can facilitate the addition of sterically demanding Grignard reagents.[2][3] Increasing the reaction temperature might be necessary, but this should be done cautiously as it can also promote side reactions.
-
Problem 2: Significant Amount of Alkane Byproduct Corresponding to the Grignard Reagent is Formed.
-
Potential Cause: α-Deprotonation of the Nitrile. If the nitrile has acidic protons on the carbon adjacent (alpha) to the cyano group, the Grignard reagent can act as a base, abstracting a proton to form a nitrile enolate and the corresponding alkane.[4][5] This is a common and often competitive side reaction.
-
Solution: This side reaction is highly dependent on temperature. It is crucial to perform the addition of the Grignard reagent at low temperatures, typically between 0 °C and -78 °C, to favor nucleophilic addition over deprotonation.[5] Add the Grignard reagent slowly and dropwise to the nitrile solution to maintain a low localized concentration of the Grignard reagent. Using a less basic Grignard reagent, if the synthesis allows, can also mitigate this issue. For particularly challenging substrates, the use of a catalyst like ZnCl₂ can be beneficial as it generates a zinc(ii)ate with stronger nucleophilicity than basicity.[2]
-
Problem 3: Formation of a Tertiary Amine or Tertiary Alcohol.
-
Potential Cause: Double Addition to the Nitrile. Although the intermediate imine is less reactive than a ketone, a second molecule of the Grignard reagent can add to it, leading to a tertiary carbinamine after hydrolysis. This is more likely to occur if an excess of the Grignard reagent is used or if the reaction temperature is too high.
-
Solution: Carefully control the stoichiometry, using a slight excess (e.g., 1.1-1.2 equivalents) of the Grignard reagent. As with α-deprotonation, maintain a low reaction temperature and add the Grignard reagent slowly to the nitrile solution. The use of a co-solvent like toluene with diethyl ether has been reported to reduce side reactions and improve the yield of the ketone.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Grignard reaction with a nitrile?
A1: The reaction proceeds in two main stages. First, the nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbon of the nitrile (R'-C≡N).[3][6][7] This forms a magnesium iminate (or imine salt) intermediate. In a second step, this intermediate is hydrolyzed, typically with an aqueous acid, to yield the final ketone product.[3][6][7]
Q2: Why is the reaction prone to stopping at the ketone stage and not proceeding to a tertiary alcohol?
A2: The initial product of the Grignard addition is a magnesium salt of an imine. This intermediate is negatively charged on the nitrogen, which makes it a much poorer electrophile for a second Grignard addition compared to a ketone.[5][6] The ketone is only formed during the aqueous workup, at which point any unreacted Grignard reagent has been quenched.[8]
Q3: What are the best solvents for this reaction, and why?
A3: Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard choices because they solvate the magnesium center of the Grignard reagent, which is crucial for its formation and reactivity.[5] The choice between them can depend on the required reaction temperature; THF allows for a wider range of temperatures. Adding a co-solvent like benzene or toluene has been shown to improve ketone yields by reducing side reactions.[1][3]
Q4: How do copper(I) catalysts improve the reaction?
A4: Copper(I) salts, such as CuI or CuBr, can catalyze the addition of Grignard reagents to nitriles, which is particularly useful for sterically hindered substrates.[3] The mechanism is thought to involve the in-situ formation of an organocopper species, which is a softer nucleophile than the Grignard reagent and can exhibit different reactivity and selectivity, often leading to higher yields of the desired ketone.
Reaction Pathways Overview
The following diagram illustrates the desired reaction pathway versus the major side reactions.
Caption: Desired vs. side reaction pathways in Grignard addition to nitriles.
Recommended Experimental Protocol (General Procedure)
This protocol provides a general framework. Reaction times, temperatures, and stoichiometry should be optimized for specific substrates.
-
Preparation of Apparatus:
-
Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
Maintain a positive pressure of the inert gas throughout the experiment.
-
-
Reaction Setup:
-
Dissolve the nitrile substrate in the appropriate anhydrous solvent (e.g., THF or diethyl ether) in the reaction flask and cool the solution to the desired temperature (typically 0 °C to -78 °C) using an appropriate cooling bath.
-
If using a catalyst like CuI, add it to the nitrile solution at this stage.
-
-
Grignard Addition:
-
Charge the dropping funnel with the Grignard reagent solution (of known concentration).
-
Add the Grignard reagent dropwise to the cooled nitrile solution over a period of 30-60 minutes. Maintain the internal temperature of the reaction mixture within the desired range.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-2 hours), and then let it gradually warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl). This step can be highly exothermic.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude ketone product by an appropriate method, such as column chromatography or distillation.
-
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the Grignard addition to nitriles.
Caption: A decision-making workflow for troubleshooting Grignard-nitrile reactions.
References
-
Quora. (2018, May 10). What is the reaction of Grignard reagent with nitriles? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, May 1). Grignard Reaction of Nitriles EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]
-
Hatano, M., et al. (2024). Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles. RSC Advances. Retrieved from [Link]
-
Parra-Cadenas, B., et al. (2024). Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Chemical Science. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
XMB. (2022, February 9). The problem of hydrolysis of nitrile and Grignard reagent. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
Sources
- 1. quora.com [quora.com]
- 2. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. echemi.com [echemi.com]
- 5. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sciencemadness.org [sciencemadness.org]
troubleshooting low conversion rates in 5-bromo-2-chloroacetophenone reduction
Topic: Troubleshooting Low Conversion Rates in 5-Bromo-2-Chloroacetophenone Reduction Document ID: TSC-2024-BCA-RED Last Updated: October 26, 2023 Audience: Process Chemists, Medicinal Chemists, Drug Development Scientists
Executive Summary & Chemical Context
The Molecule: 5-bromo-2-chloroacetophenone is a critical intermediate, often utilized in the synthesis of SGLT2 inhibitors (e.g., gliflozin analogs). The target transformation is the reduction of the ketone to 1-(5-bromo-2-chlorophenyl)ethanol .
The Problem: Researchers frequently encounter "stalled" reactions (conversion < 60%) or inconsistent yields. This is rarely due to reagent failure but rather two specific molecular features:
-
Steric Hindrance: The ortho-chloro substituent twists the carbonyl out of planarity and physically blocks nucleophilic attack.
-
Stable Borate Complexes: In borohydride reductions, the resulting alkoxy-boron intermediate is unusually stable and may not hydrolyze under standard mild workup conditions, mimicking unreacted starting material in analytical assays.
Diagnostic Workflow
Before altering your protocol, use this logic tree to diagnose the root cause of low conversion.
Figure 1: Diagnostic logic for identifying the root cause of low conversion in hindered acetophenone reductions.
Module 1: Chemical Reduction (NaBH₄)
The "Boron Complex" Trap
Symptom: HPLC shows full consumption of starting material, but isolated yield is low, or the crude NMR is messy. Cause: Borohydride reduction produces a tetra-alkoxy borate intermediate. With electron-deficient, hindered aromatics, this complex is robust. If you perform a standard neutral water wash, the boron stays attached to the oxygen. This complex often has different solubility than the free alcohol, leading to loss during extraction.
Solution: The Acidic Quench Protocol
-
Cool the reaction mixture to 0°C.
-
Add 1N HCl dropwise until pH < 3.
-
Stir vigorously for 30–60 minutes (room temperature). Note: Gas evolution (
) will occur.[1] -
Neutralize with saturated
before extraction.
The Luche Reduction (For Steric Stalling)
Symptom: Reaction stalls at 50-60% conversion regardless of time or excess
Protocol: Luche Reduction of 5-bromo-2-chloroacetophenone
-
Dissolve 1.0 eq of ketone and 1.1 eq of
in Methanol (0.2 M concentration). -
Stir at room temperature for 10 minutes to ensure coordination.
-
Cool to -10°C to 0°C.
-
Add 1.2 eq of
portion-wise over 15 minutes.-
Why: Prevents a runaway exotherm and side reactions.
-
-
Monitor by TLC. Conversion should complete within <1 hour.
Module 2: Biocatalytic Reduction (Enzymatic)
For enantioselective synthesis (e.g., producing the (S)-alcohol for drug intermediates), chemical reduction requires expensive chiral ligands. Biocatalysis (KREDs) is the industrial alternative but faces solubility issues.
Symptom: "Brick Dust" effect—reaction rate is near zero because the substrate is insoluble in the aqueous buffer.
Comparative Data: Solvent Systems for Biocatalysis
| Solvent System | Substrate Solubility | Enzyme Stability | Recommendation |
|---|---|---|---|
| Phosphate Buffer (100%) | Very Poor (<1 g/L) | High | Avoid (Mass transfer limited) |
| Buffer + 10% DMSO | Moderate | High | Good for screening |
| Buffer + 30% IPA | Good | Moderate | Preferred (IPA acts as co-substrate for ADH recycling) |
| Biphasic (Buffer/MTBE) | Excellent | Enzyme dependent | Best for scale-up (Reservoir effect) |
Protocol Adjustment: Use a surfactant (e.g., Tween-80 at 0.5% v/v) or a biphasic system (MTBE/Buffer 50:50) to increase the interfacial area available for the enzyme to access the hydrophobic substrate [2].
Frequently Asked Questions (Technical)
Q1: I see a new impurity spot on TLC that is less polar than the product. Is it dehalogenation?
-
Diagnosis: Unlikely with
alone. Dehalogenation (loss of Br/Cl) usually requires Pd/C and . -
Likely Culprit: It is likely the boron-product complex mentioned in Module 1. It is less polar than the free alcohol.
-
Test: Take a small aliquot of the reaction mixture, treat it with 1N HCl in a vial, shake for 5 mins, then run TLC. If the spot shifts to the product Rf, it was the complex.
Q2: Can I use
-
Advice: Not Recommended.
-
Reasoning: LAH is too aggressive. The 5-bromo and 2-chloro groups on the aromatic ring are susceptible to hydrodehalogenation (replacement of halogen with hydrogen) under LAH conditions, especially at reflux. Stick to
with Lewis Acid activation (Luche conditions).
Q3: My reaction turns yellow/brown upon adding
-
Analysis: A slight yellowing is normal. Dark brown suggests the formation of radical species or decomposition.
-
Fix: Ensure the temperature is kept below 5°C during addition. High temperatures promote radical pathways that can lead to polymerization or ring degradation.
Q4: How do I remove the Cerium salts after a Luche reduction?
-
Protocol: During the workup, the Cerium will precipitate as a white/grey sludge of Cerium hydroxides/oxides upon basification.
-
Filtration: Filter the quenched reaction mixture through a pad of Celite (diatomaceous earth) before phase separation. This prevents emulsion formation.
References
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459.
-
Hollmann, F., et al. (2021).[3] Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665.[3]
-
Reddy, C. R., et al. (2016).[4] Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones.[1][4][5] Organic & Biomolecular Chemistry, 14, 251.[4]
Sources
Technical Support Center: Optimizing Reaction Temperature for the Acetylation of 1-Bromo-4-chlorobenzene
Welcome to the technical support center for the acetylation of 1-bromo-4-chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the optimization of reaction temperature for this specific Friedel-Crafts acylation. Our goal is to equip you with the necessary knowledge to not only execute the synthesis efficiently but also to understand the underlying chemical principles that govern the reaction's success.
I. Understanding the Reaction: The "Why" Behind the "How"
The acetylation of 1-bromo-4-chlorobenzene is a classic example of a Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[1][2] In this process, an acetyl group (CH₃CO-) is introduced onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly reactive acylium ion electrophile.[3][4]
The substitution pattern on the resulting acetophenone is directed by the existing substituents on the benzene ring. Both bromine and chlorine are ortho-, para-directing deactivators. However, due to steric hindrance from the bromine and chlorine atoms, the primary product of this reaction is 2-bromo-5-chloroacetophenone.
Optimizing the reaction temperature is critical for several reasons: it directly influences the reaction rate, the formation of byproducts, and ultimately, the overall yield and purity of the desired product.[5][6]
Reaction Mechanism Overview
Caption: General workflow of the Friedel-Crafts acylation of 1-bromo-4-chlorobenzene.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the acetylation of 1-bromo-4-chlorobenzene, with a focus on temperature-related issues.
Q1: My reaction yield is very low or non-existent. What are the likely causes?
A1: Low or no yield is a frequent challenge in Friedel-Crafts acylation and can stem from several factors, often related to reaction conditions and reagent quality.[7]
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in the reaction rate.[6] While some acylations proceed at room temperature, this specific reaction often requires heating to overcome the activation energy.[8] Conversely, excessively high temperatures can lead to decomposition of reactants and products.[6]
-
Catalyst Inactivity: Aluminum chloride is highly sensitive to moisture.[6][7] Any water in your glassware, solvent, or reagents will deactivate the catalyst. It is imperative to use oven-dried glassware and anhydrous solvents.
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is necessary.[6] This is because the ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[7]
-
Poor Reagent Quality: The purity of 1-bromo-4-chlorobenzene, the acylating agent, and the solvent is critical for a successful reaction. Impurities can lead to undesirable side reactions and the formation of byproducts.[9]
Troubleshooting Workflow: Low Yield
Caption: A step-by-step guide to troubleshooting low reaction yields.
Q2: I am observing the formation of multiple products or isomers. How can I improve the regioselectivity?
A2: The formation of multiple isomers is a common issue in the acylation of substituted benzenes. Temperature can significantly influence the regioselectivity of the reaction.
-
Temperature Effects on Regioselectivity: In some Friedel-Crafts acylations, lower temperatures favor the formation of the kinetic product, while higher temperatures can lead to the formation of the more thermodynamically stable isomer.[6] For the acetylation of 1-bromo-4-chlorobenzene, the primary directing influence of the halogen substituents generally leads to the 2-bromo-5-chloroacetophenone isomer. However, extreme temperatures could potentially lead to minor amounts of other isomers.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can sometimes lead to isomerization of the product.
| Parameter | Effect on Regioselectivity | Recommendation |
| Low Temperature | May favor the kinetic product. | Start with lower temperatures (e.g., 0-25 °C) and gradually increase if the reaction is slow. |
| High Temperature | May lead to the thermodynamic product or side reactions. | Avoid excessively high temperatures unless specifically aiming for a different isomer. A moderate temperature of around 50-60°C is often a good starting point for this type of reaction.[10][11] |
| Reaction Time | Prolonged time can lead to isomerization. | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Q3: The reaction mixture has turned dark brown or black. What does this indicate?
A3: A dark coloration of the reaction mixture can be indicative of several issues, often related to temperature control.
-
Decomposition: Overheating the reaction can lead to the decomposition of the starting materials, reagents, or the product, resulting in the formation of polymeric or tar-like substances.[6]
-
Side Reactions: At higher temperatures, unwanted side reactions may become more prevalent, leading to colored byproducts.[5]
-
Reaction with Solvent: Some solvents may react with the Lewis acid catalyst at elevated temperatures, contributing to the dark color.
Solutions:
-
Maintain Strict Temperature Control: Use a temperature-controlled oil bath or a similar setup to maintain a stable reaction temperature.
-
Gradual Reagent Addition: Add the acylating agent or the catalyst portion-wise to control the initial exotherm of the reaction. For some reactions, initial cooling in an ice bath is recommended.[12]
-
Solvent Choice: Ensure the chosen solvent is stable under the reaction conditions. Dichloromethane or 1,2-dichloroethane are common choices.
III. Experimental Protocols
General Procedure for the Acetylation of 1-Bromo-4-chlorobenzene
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][13] Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator.[9]
Materials:
-
1-Bromo-4-chlorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, addition funnel, magnetic stirrer, and heating mantle/oil bath.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. The top of the condenser should be fitted with a drying tube or connected to a gas bubbler to prevent moisture from entering the system.
-
Reagent Charging: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.
-
Substrate Addition: To the stirred suspension, add 1-bromo-4-chlorobenzene (1 equivalent) dissolved in a small amount of anhydrous dichloromethane.
-
Temperature Control & Acetyl Chloride Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetyl chloride (1 to 1.1 equivalents) dropwise from the addition funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to a controlled temperature (e.g., 40-50 °C) and stir for the desired amount of time (monitor by TLC or GC).
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[14]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.[14]
-
IV. Frequently Asked Questions (FAQs)
-
What is the optimal temperature range for this reaction? While the ideal temperature can vary based on the specific scale and solvent, a common starting point is to perform the initial addition of reagents at a low temperature (0-10 °C) to control the exotherm, followed by heating to a moderate temperature (40-60 °C) to drive the reaction to completion.[10][11]
-
Can I use acetic anhydride instead of acetyl chloride? Yes, acetic anhydride can be used as the acylating agent. The reaction mechanism is similar, but it may require slightly different stoichiometry of the Lewis acid and potentially different reaction temperatures.
-
How do I know when the reaction is complete? The progress of the reaction should be monitored using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will allow you to determine the point at which the starting material has been consumed and the product has been formed.
-
What are some common side reactions to be aware of? Besides the formation of isomers, potential side reactions include di-acylation (less common in this deactivated system), and at higher temperatures, decomposition of the starting materials or product.[15][16]
-
Why is an anhydrous environment so critical? Water reacts with the aluminum chloride catalyst, deactivating it and preventing the formation of the acylium ion necessary for the reaction to proceed.[6][7]
V. References
-
Chemicals Learning. (n.d.). Friedel-Crafts Acylation Reaction and Mechanism. Retrieved from [Link]
-
Clark, J. (2015). Friedel-Crafts Acylation of Benzene. Chemguide. Retrieved from [Link]
-
Organic Chemistry Lab. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. Retrieved from [Link]
-
University of Siegen. (n.d.). Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. Department Chemie und Biologie. Retrieved from [Link]
-
Google Patents. (2016). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 10). 18.7: Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
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Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone. Retrieved from
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Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Department of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). Catalytic Enantioselective Addition of an In-Situ Prepared Aryltitanium Reagent to p-Chloroacetophenone. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]
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Mondal, J., & Bhaumik, A. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega, 7(36), 32375–32385. [Link]
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Chad's Prep. (2021, March 13). 18.5 Side Chain Reactions of Benzenes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
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Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
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Mills, M. S., et al. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Journal of Chemical Education, 93(7), 1308–1311. [Link]
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Royal Society of Chemistry. (2025). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. RSC Advances. Retrieved from [Link]
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Eberson, L., et al. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 51. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Distinguishing 1-(5-Bromo-2-chlorophenyl)ethanone and 2-bromo-1-(2-chlorophenyl)ethanone
For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The subtle differences in the arrangement of atoms within a molecule can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of two such isomers: 1-(5-Bromo-2-chlorophenyl)ethanone and 2-bromo-1-(2-chlorophenyl)ethanone. We will explore the core analytical techniques that allow for their unambiguous differentiation, supported by experimental data and theoretical principles.
The Challenge: Differentiating Positional Isomers
1-(5-Bromo-2-chlorophenyl)ethanone and 2-bromo-1-(2-chlorophenyl)ethanone are constitutional isomers, sharing the same molecular formula (C₈H₆BrClO) and molecular weight (233.49 g/mol ).[1][2] The key distinction lies in the position of the bromine atom. In the former, the bromine is on the phenyl ring, while in the latter, it is on the acetyl group. This seemingly minor difference has profound implications for their chemical and physical properties, which we can exploit for their differentiation.
| Property | 1-(5-Bromo-2-chlorophenyl)ethanone | 2-bromo-1-(2-chlorophenyl)ethanone |
| Molecular Formula | C₈H₆BrClO | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol | 233.49 g/mol |
| Structure | Aromatic Ketone with Br and Cl on the phenyl ring | α-Halogenated Aromatic Ketone |
Spectroscopic Differentiation: A Multi-faceted Approach
A combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides the necessary data to distinguish between these two isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules and provides clear, interpretable differences between these two isomers.[3]
¹H NMR Spectroscopy: A Tale of Two Spectra
The proton NMR spectra of the two compounds will exhibit significant differences in both the chemical shifts and the splitting patterns of the aromatic protons.
-
1-(5-Bromo-2-chlorophenyl)ethanone (Predicted):
-
Aromatic Region (approx. 7.2 - 7.8 ppm): Three protons will be present in the aromatic region. Due to the substitution pattern, we expect to see a doublet, a doublet of doublets, and another doublet. The acetyl group (-COCH₃) is an electron-withdrawing group, as are the chlorine and bromine atoms. Their combined effects will influence the precise chemical shifts of the aromatic protons.
-
Aliphatic Region (approx. 2.6 ppm): A singlet corresponding to the three protons of the methyl ketone group (CH₃) will be observed.
-
-
2-bromo-1-(2-chlorophenyl)ethanone (Experimental Data):
-
Aromatic Region (approx. 7.35 - 7.65 ppm): Four protons will be present in the aromatic region, exhibiting a more complex multiplet pattern due to the ortho-disubstituted ring.
-
Aliphatic Region (approx. 4.53 ppm): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) will be observed at a significantly downfield-shifted position compared to a standard methyl group due to the deshielding effect of the adjacent bromine atom.
-
¹³C NMR Spectroscopy: Unambiguous Carbon Environments
The carbon NMR spectra will also show distinct differences, particularly in the number and chemical shifts of the aromatic carbon signals and the chemical shift of the carbonyl and aliphatic carbons.
-
1-(5-Bromo-2-chlorophenyl)ethanone (Predicted):
-
Aromatic Region (approx. 125 - 140 ppm): Six distinct signals for the aromatic carbons are expected. The carbons directly attached to the halogens will have their chemical shifts significantly influenced.
-
Carbonyl Carbon (approx. 195 - 200 ppm): A signal for the ketone carbonyl carbon.
-
Aliphatic Carbon (approx. 25 - 30 ppm): A signal for the methyl carbon.
-
-
2-bromo-1-(2-chlorophenyl)ethanone (Experimental Data):
-
Aromatic Region (approx. 127 - 137 ppm): Six aromatic carbon signals will be present.
-
Carbonyl Carbon (approx. 194.0 ppm): The chemical shift of the carbonyl carbon is clearly identifiable.
-
Aliphatic Carbon (approx. 34.7 ppm): The carbon of the bromomethyl group (-CH₂Br) will be significantly downfield compared to the methyl carbon in the other isomer due to the direct attachment of the electronegative bromine atom.
-
Table 1: Comparison of Expected/Observed NMR Data
| Feature | 1-(5-Bromo-2-chlorophenyl)ethanone (Predicted) | 2-bromo-1-(2-chlorophenyl)ethanone (Experimental) | Key Differentiating Factor |
| ¹H NMR (Aromatic) | 3 protons, distinct splitting pattern | 4 protons, complex multiplet | Number and pattern of aromatic signals |
| ¹H NMR (Aliphatic) | Singlet, ~2.6 ppm (CH₃) | Singlet, ~4.53 ppm (CH₂Br) | Chemical shift of the aliphatic protons |
| ¹³C NMR (Aliphatic) | ~25-30 ppm (CH₃) | ~34.7 ppm (CH₂Br) | Chemical shift of the aliphatic carbon |
| Number of ¹H Signals | 4 | 2 | Total number of distinct proton environments |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. While both isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) will differ significantly.[4]
-
1-(5-Bromo-2-chlorophenyl)ethanone:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak will be observed at m/z 232, 234, and 236, showing the characteristic isotopic pattern for one bromine and one chlorine atom.
-
Key Fragmentation: The most prominent fragmentation will be the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, the 5-bromo-2-chlorobenzoyl cation, which will be a very stable acylium ion. This will result in a strong peak at m/z 217, 219, and 221.
-
-
2-bromo-1-(2-chlorophenyl)ethanone:
-
Molecular Ion Peak (M⁺): The molecular ion peak will also be at m/z 232, 234, and 236 with the same isotopic pattern.
-
Key Fragmentation: The primary fragmentation pathway will be the loss of a bromine radical (•Br) to form the [M-79/81]⁺ ion, the 2-chloro-phenacyl cation, at m/z 153 and 155. Another significant fragmentation will be the formation of the 2-chlorobenzoyl cation at m/z 139 and 141 due to the cleavage of the C-C bond between the carbonyl group and the CH₂Br group.
-
Table 2: Predicted Key Mass Spectral Fragments
| Fragment | m/z (and Isotopic Pattern) | 1-(5-Bromo-2-chlorophenyl)ethanone | 2-bromo-1-(2-chlorophenyl)ethanone |
| [M]⁺ | 232/234/236 | Present | Present |
| [M-CH₃]⁺ | 217/219/221 | Major Fragment | Minor or Absent |
| [M-Br]⁺ | 153/155 | Absent | Major Fragment |
| [2-chlorobenzoyl]⁺ | 139/141 | Absent | Major Fragment |
Infrared (IR) Spectroscopy: Fingerprinting the Difference
While IR spectroscopy may not be as definitive as NMR, it can provide supporting evidence. The primary difference will be in the fingerprint region (below 1500 cm⁻¹), where the C-Br and C-Cl stretching and bending vibrations will differ based on their attachment to an aromatic ring versus an aliphatic carbon.
-
1-(5-Bromo-2-chlorophenyl)ethanone: Will show characteristic aromatic C-Br and C-Cl stretching vibrations in the fingerprint region.
-
2-bromo-1-(2-chlorophenyl)ethanone: Will exhibit a C-Br stretching vibration for an alkyl bromide, which typically appears at a different frequency than an aryl bromide. The C=O stretching frequency might also be slightly different due to the electronic effect of the α-bromo substituent.
Chromatographic Separation: Resolving the Isomers
Chromatographic techniques are essential for physically separating the two isomers, which is often a prerequisite for their individual analysis and purification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for separating and identifying volatile and thermally stable compounds like these isomers.[5] Due to their different polarities and boiling points, they will have different retention times on a GC column.
-
Principle: The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. The differing boiling points and polarities of the two isomers will lead to different retention times.
-
Expected Elution Order: 1-(5-Bromo-2-chlorophenyl)ethanone is likely to be more polar and have a higher boiling point due to the halogen substitutions on the aromatic ring, potentially leading to a longer retention time on a standard non-polar or moderately polar GC column compared to 2-bromo-1-(2-chlorophenyl)ethanone.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating a wide range of compounds. For these isomers, reversed-phase HPLC would be a suitable approach.[6]
-
Principle: In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. More polar compounds will elute earlier.
-
Expected Elution Order: 2-bromo-1-(2-chlorophenyl)ethanone is arguably the more polar of the two due to the exposed C-Br bond. Therefore, it is expected to have a shorter retention time on a C18 column with a typical methanol/water or acetonitrile/water mobile phase. The aromatic isomer, being less polar, will interact more strongly with the stationary phase and have a longer retention time.
Experimental Protocols
To provide a practical framework, the following are detailed experimental protocols for the key analytical techniques.
Protocol 1: NMR Spectroscopic Analysis
Caption: Workflow for NMR spectroscopic analysis.
Rationale: Chloroform-d (CDCl₃) is a common solvent for many organic compounds and tetramethylsilane (TMS) is the standard internal reference for ¹H and ¹³C NMR. A 400 MHz spectrometer provides sufficient resolution for unambiguous structural assignment. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
Protocol 2: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Rationale: A DB-5ms column is a good general-purpose column for separating a wide range of organic compounds. The temperature program allows for the elution of the analytes in a reasonable time with good peak shape. Electron ionization at 70 eV is a standard method that produces reproducible fragmentation patterns.
Protocol 3: HPLC Analysis
Caption: Workflow for HPLC analysis.
Rationale: A C18 column is a standard choice for reversed-phase chromatography. An isocratic mobile phase of acetonitrile and water provides a good starting point for method development. UV detection at 254 nm is suitable for these aromatic compounds. Maintaining a constant column temperature ensures reproducible retention times.
Conclusion
The differentiation of 1-(5-Bromo-2-chlorophenyl)ethanone and 2-bromo-1-(2-chlorophenyl)ethanone, while challenging due to their isomeric nature, is readily achievable through a systematic application of modern analytical techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive structural information, with clear differences in chemical shifts and splitting patterns. Mass spectrometry provides complementary data through distinct fragmentation pathways. Chromatographic methods such as GC-MS and HPLC are essential for the physical separation of the isomers. By employing the principles and protocols outlined in this guide, researchers can confidently and accurately distinguish between these two compounds, ensuring the integrity of their research and development efforts.
References
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PubChem. 1-(5-Bromo-2-chlorophenyl)ethan-1-one. [Link]
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PubChem. 1-(2-Bromo-5-chlorophenyl)ethanone. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Journal of Liquid Chromatography & Related Technologies, 28(19), 3131-3142. [Link]
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Brainly. Is gas chromatography (GC) precise enough to distinguish between constitutional isomers?. [Link]
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mass spectrometry fragmentation pattern of 5'-bromo-2'-chloroacetophenone
An In-Depth Guide to the Mass Spectrometry Fragmentation of 5'-bromo-2'-chloroacetophenone and a Comparison with Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural characterization of chemical entities is a foundational requirement for advancing research and ensuring product quality. 5'-bromo-2'-chloroacetophenone, a halogenated aromatic ketone with the molecular formula C₈H₆BrClO, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its precise identification and purity assessment are paramount.
This guide provides a comprehensive analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5'-bromo-2'-chloroacetophenone. As a senior application scientist, my objective is to move beyond a simple listing of data points. Instead, this document elucidates the mechanistic reasoning behind the fragmentation, offers predictive insights based on established chemical principles, and objectively compares the capabilities of mass spectrometry with other critical analytical techniques. The protocols and data presented herein are designed to be self-validating, providing a robust framework for laboratory application.
Part 1: Mass Spectrometry Analysis of 5'-bromo-2'-chloroacetophenone
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Under electron ionization (EI), molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum provides a molecular fingerprint, revealing the molecular weight and structural details of the analyte.
The Molecular Ion Region: A Halogen Isotopic Signature
One of the most diagnostic features in the mass spectrum of a halogenated compound is the unique isotopic pattern of the molecular ion.[3] Both chlorine and bromine have two stable isotopes with significant natural abundance.
-
Chlorine: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), a ratio of approximately 3:1.[4]
-
Bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), a ratio of approximately 1:1.[4]
For 5'-bromo-2'-chloroacetophenone (MW ≈ 233.49 g/mol ), the presence of one bromine and one chlorine atom results in a distinctive cluster of peaks in the molecular ion region (M, M+2, M+4) due to the different combinations of these isotopes. The predicted pattern is an invaluable tool for initial identification.
| Isotopic Combination | Ion Formula | Calculated m/z | Predicted Relative Abundance | Peak Designation |
| ⁷⁹Br, ³⁵Cl | [C₈H₆⁷⁹Br³⁵ClO]⁺• | 231.93 | ~75% | M⁺• |
| ⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl | [C₈H₆⁸¹Br³⁵ClO]⁺• / [C₈H₆⁷⁹Br³⁷ClO]⁺• | 233.93 | ~100% (75% + 25%) | [M+2]⁺• |
| ⁸¹Br, ³⁷Cl | [C₈H₆⁸¹Br³⁷ClO]⁺• | 235.93 | ~25% | [M+4]⁺• |
| Table 1. Predicted isotopic distribution in the molecular ion region of 5'-bromo-2'-chloroacetophenone. |
This characteristic 3:4:1 intensity ratio for the M, M+2, and M+4 peaks is a strong indicator of a molecule containing one bromine and one chlorine atom.[5]
Predicted Fragmentation Pathways
The fragmentation of the 5'-bromo-2'-chloroacetophenone molecular ion is governed by the stability of the resulting fragments, primarily driven by the aromatic ring and the carbonyl group. The principal fragmentation pathways for aromatic ketones are well-established.[6][7]
-
α-Cleavage (Alpha-Cleavage): This is the most common fragmentation pathway for ketones and involves the cleavage of the bond adjacent to the carbonyl group.[8] For acetophenone, this results in the loss of the methyl group as a radical (•CH₃), forming a stable acylium ion.[9][10] This fragment is expected to be the base peak (the most abundant ion) in the spectrum.
-
Loss of Carbon Monoxide (CO): The acylium ion formed via α-cleavage can further fragment by losing a neutral carbon monoxide molecule. This results in the formation of a substituted phenyl cation.[6]
-
Halogen Loss: Fragmentation involving the loss of halogen atoms, either as radicals (Br• or Cl•) or as hydrogen halides (HBr or HCl), can also occur from the molecular ion or subsequent fragments.[7]
-
Other Fragmentations: Cleavage of the bond between the carbonyl carbon and the aromatic ring can produce an acetyl cation (CH₃CO⁺) at m/z 43.
Below is a diagram illustrating the primary predicted fragmentation pathways.
Figure 1. Predicted major fragmentation pathways for 5'-bromo-2'-chloroacetophenone.
The following table summarizes the key predicted fragments.
| m/z (Major Isotopes) | Proposed Ion Structure | Formula | Fragmentation Mechanism |
| 232/234/236 | 5-bromo-2-chloroacetophenone | [C₈H₆BrClO]⁺• | Molecular Ion |
| 217/219/221 | 5-bromo-2-chlorobenzoyl cation | [C₇H₃BrClO]⁺ | α-Cleavage (Loss of •CH₃) |
| 189/191/193 | 5-bromo-2-chlorophenyl cation | [C₆H₃BrCl]⁺ | Loss of CO from m/z 217/219/221 |
| 154/156 | 2-chlorophenyl cation | [C₆H₄Cl]⁺ | Loss of Br• from m/z 232/234/236 followed by loss of COCH₃, or loss of Br• from m/z 189/191/193 |
| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ | Loss of Br from m/z 189/191/193 |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of Br and Cl from fragments |
| 43 | Acetyl cation | [CH₃CO]⁺ | Cleavage of the Ar-CO bond |
| Table 2. Summary of predicted key fragments in the EI mass spectrum of 5'-bromo-2'-chloroacetophenone. |
Part 2: Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable data on molecular weight and fragmentation, a comprehensive structural elucidation relies on complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[11]
-
¹H NMR: Would confirm the presence of the methyl group (a singlet peak around 2.6 ppm) and the three protons on the aromatic ring, which would appear as a complex multiplet system due to their distinct chemical shifts and coupling.
-
¹³C NMR: Would show distinct signals for each of the eight carbon atoms, including the carbonyl carbon (~195-200 ppm), the methyl carbon (~25-30 ppm), and the six aromatic carbons, providing information on the carbon skeleton.
Comparison: NMR provides unparalleled detail on the specific arrangement of atoms (isomer confirmation), which MS cannot easily do. However, MS is significantly more sensitive, requiring much less sample, and can be readily coupled to chromatographic separation techniques.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]
-
Key Absorptions: For 5'-bromo-2'-chloroacetophenone, a strong, sharp absorption band is expected for the carbonyl (C=O) stretch, typically around 1685-1700 cm⁻¹.[14] Other expected peaks include aromatic C=C stretching (1450-1600 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), and C-Cl and C-Br stretches in the fingerprint region (<800 cm⁻¹).
Comparison: IR is excellent for confirming the presence of key functional groups (like the ketone) but provides little information about the overall molecular structure or weight. It is often used as a quick and simple verification tool.
X-ray Crystallography
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in its crystalline form.[15][16] It can unambiguously determine bond lengths, bond angles, and the relative positions of all atoms, confirming the exact isomeric form.
Comparison: While providing the most definitive structural information, X-ray crystallography requires a suitable single crystal of the compound, which can be challenging to grow. It is not a high-throughput technique and is not suitable for analyzing mixtures or non-crystalline samples.
| Technique | Information Provided | Sample Requirements | Sensitivity | Primary Application |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation. | ng to µg, gas or liquid phase. | High (pg to fg). | Molecular weight determination, structural elucidation, quantification. |
| NMR Spectroscopy | Detailed atomic connectivity, 3D structure in solution. | mg scale, soluble sample. | Low to moderate. | Unambiguous structure determination of pure compounds. |
| IR Spectroscopy | Presence of functional groups. | µg to mg, solid, liquid, or gas. | Moderate. | Functional group identification, quick compound verification. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | High-quality single crystal. | N/A (requires bulk crystal). | Definitive structural proof of crystalline solids. |
| Table 3. Comparison of analytical techniques for the characterization of 5'-bromo-2'-chloroacetophenone. |
Part 3: Experimental Protocol
GC-MS Analysis of 5'-bromo-2'-chloroacetophenone
Gas chromatography-mass spectrometry (GC-MS) is the ideal technique for analyzing this compound, as it provides chromatographic separation from potential impurities prior to mass analysis.[17]
Objective: To obtain the mass spectrum of 5'-bromo-2'-chloroacetophenone for identification and purity assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 5'-bromo-2'-chloroacetophenone sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane in a 2 mL autosampler vial.
-
Cap the vial securely.
-
-
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer with an electron ionization source.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to 5'-bromo-2'-chloroacetophenone.
-
Extract the mass spectrum from this peak.
-
Analyze the spectrum for the molecular ion cluster (m/z 232/234/236) and key fragment ions as predicted in Tables 1 and 2.
-
Compare the obtained spectrum with a library database (if available) for confirmation.
-
Figure 2. A streamlined workflow for the GC-MS analysis of small molecules.
Conclusion
The mass spectrometry analysis of 5'-bromo-2'-chloroacetophenone provides highly specific information crucial for its identification. The predicted fragmentation pattern, dominated by α-cleavage to form the stable 5-bromo-2-chlorobenzoyl cation (m/z 217/219/221) and characterized by a unique M/M+2/M+4 molecular ion cluster, serves as a reliable fingerprint. While powerful, mass spectrometry is most effective when used within a suite of analytical tools. The combination of MS for molecular weight and fragmentation data, NMR for detailed structural connectivity, and IR for functional group confirmation provides an unassailable, multi-faceted characterization essential for the rigorous demands of scientific research and drug development.
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- Thermo Fisher Scientific. (n.d.). 2-Bromo-2'-chloroacetophenone, 95%.
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- Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK.
- Thermo Fisher Scientific. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis.
- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.
- ResearchGate. (n.d.). (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
- BenchChem. (2025, December). A Comparative Guide to the Structural Confirmation of 2-Bromo-2'-chloroacetophenone Derivatives: X-ray Crystallography vs. Spectroscopic Methods.
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A Comparative Guide to Carbonyl Stretch Frequencies in Halogenated Acetophenones: An IR Spectrum Analysis
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structure. The carbonyl (C=O) stretching vibration, typically found in the 1600-1850 cm⁻¹ region of the IR spectrum, is particularly sensitive to the electronic environment of the molecule.[1] This guide provides an in-depth analysis of the C=O stretching frequencies in a series of halogenated acetophenones, offering a comparative framework grounded in experimental data and electronic theory. By understanding how halogen substitution at different positions on the aromatic ring influences the carbonyl stretch, researchers can gain deeper insights into molecular structure and reactivity.
The Foundational Role of Conjugation in Acetophenone
In a typical saturated ketone, the C=O stretch is observed around 1715 cm⁻¹. However, in acetophenone, where the carbonyl group is conjugated with the benzene ring, this frequency is lowered to approximately 1684-1686 cm⁻¹.[2] This decrease is a direct consequence of resonance, which delocalizes the π-electrons of the carbonyl group across the aromatic system. This delocalization reduces the double-bond character of the C=O bond, thereby weakening it and lowering the energy (and thus the frequency) required to excite its stretching vibration.
The Dual Nature of Halogen Substituents: Inductive vs. Resonance Effects
Halogens introduce a fascinating dichotomy of electronic effects: the inductive effect (-I) and the resonance effect (+R). The inductive effect is an electron-withdrawing phenomenon that occurs through the sigma (σ) bonds, driven by the high electronegativity of the halogen.[3] This effect tends to pull electron density away from the carbonyl group, strengthening the C=O bond and increasing its stretching frequency. Conversely, the resonance effect is an electron-donating phenomenon where the lone pair electrons on the halogen can be delocalized into the π-system of the aromatic ring. This donation of electron density ultimately to the carbonyl group weakens the C=O bond and decreases its stretching frequency.[4]
The net impact of a halogen substituent on the carbonyl stretching frequency is a delicate balance of these two opposing effects. The position of the halogen on the aromatic ring (ortho, meta, or para) dictates the relative dominance of each effect.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed C=O stretching frequencies for a series of halogenated acetophenones. These values have been compiled from various spectral databases and literature sources to provide a comprehensive comparative overview.
| Substituent | Ortho- Position (cm⁻¹) | Meta- Position (cm⁻¹) | Para- Position (cm⁻¹) |
| -H | 1686 | 1686 | 1686 |
| -F | ~1692 | ~1691 | ~1688 |
| -Cl | ~1694 | ~1689 | ~1690 |
| -Br | ~1693 | ~1688 | ~1689 |
| -I | ~1690 | ~1686 | ~1685 |
Note: These values are approximate and can vary slightly depending on the sample preparation and the specific instrument used.
Analysis of Substituent Effects by Position:
-
Para-Substitution: At the para position, both inductive and resonance effects are at play. For halogens, the electron-withdrawing inductive effect generally outweighs the electron-donating resonance effect, leading to a net withdrawal of electron density from the carbonyl group. This results in an increase in the C=O stretching frequency compared to unsubstituted acetophenone. The trend among the halogens (F > Cl ≈ Br > I) reflects the decreasing electronegativity down the group.
-
Meta-Substitution: In the meta position, the resonance effect is negligible as there is no direct conjugation between the substituent and the carbonyl group. Therefore, the observed shift in the C=O stretching frequency is almost entirely due to the inductive effect. As expected, all halogen substituents in the meta position cause an increase in the carbonyl stretching frequency relative to acetophenone, with the magnitude of the shift correlating with the halogen's electronegativity.
-
Ortho-Substitution: The ortho position presents the most complex scenario due to the interplay of inductive, resonance, and steric effects. The inductive effect is strongest at this position due to proximity. However, steric hindrance between the halogen and the acetyl group can disrupt the planarity of the molecule, thereby inhibiting conjugation and leading to an increase in the C=O stretching frequency. The observed frequencies for ortho-halogenated acetophenones are generally the highest, reflecting the combined influence of these factors.
The interplay of these electronic effects can be visualized as follows:
Experimental Protocol: Acquiring the IR Spectrum of a Solid Halogenated Acetophenone
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample using the KBr pellet method. This technique is widely used for its reliability and the high quality of the resulting spectra.[5]
Materials and Equipment:
-
Fourier Transform Infrared (FT-IR) Spectrometer
-
Hydraulic press for pellet preparation
-
Pellet die set
-
Agate mortar and pestle
-
Infrared (IR) grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the halogenated acetophenone sample and 100-200 mg of dry IR-grade KBr. The exact ratio should be about 1:100.[5]
-
Transfer the KBr to the agate mortar and grind it to a fine powder.
-
Add the sample to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[1]
-
-
Pellet Formation:
-
Carefully transfer a portion of the sample-KBr mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[6]
-
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the C=O stretching peak in the 1700-1680 cm⁻¹ region.
-
Use the spectrometer's software to accurately determine the wavenumber of the peak maximum.
-
The following workflow illustrates the key stages of this experimental process:
Conclusion
The analysis of the carbonyl stretching frequency in halogenated acetophenones provides a clear and instructive example of how substituent effects manifest in IR spectroscopy. By carefully considering the interplay of inductive, resonance, and steric factors, researchers can predict and interpret shifts in the C=O stretching frequency, leading to a more nuanced understanding of molecular structure and electronic distribution. The experimental protocol provided offers a reliable method for obtaining high-quality data to support such analyses. This guide serves as a valuable resource for professionals in the chemical and pharmaceutical sciences who rely on IR spectroscopy for routine analysis and in-depth research.
References
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
-
Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
PubChem. (n.d.). o-Fluoroacetophenone. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]
-
PubChem. (n.d.). p-Bromoacetophenone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Iodoacetophenone. Retrieved from [Link]
-
NIST. (n.d.). 4-Iodoacetophenone. Retrieved from [Link]
-
Canadian Science Publishing. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING-SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(8), 843-853. [Link]
-
LibreTexts Chemistry. (2023). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]
Sources
Comparative Guide: HPLC Purity Analysis of 1-(5-Bromo-2-chlorophenyl)ethanone
Executive Summary & Strategic Context
In the synthesis of pharmaceutical intermediates like 1-(5-Bromo-2-chlorophenyl)ethanone (CAS: 105884-19-3), standard C18 reverse-phase methods often fail to resolve critical regioisomers, specifically the 4-bromo analog or de-halogenated byproducts.[1] This guide objectively compares a standard Generic C18 Isocratic Method against an Optimized Phenyl-Hexyl Gradient Method .
The Verdict: While the C18 method is sufficient for crude reaction monitoring, the Phenyl-Hexyl method is mandatory for final purity release , offering a 40% increase in resolution (Rs) for halogenated positional isomers due to specific
Chemical Profile & Analytical Challenges
Before defining the method, we must understand the analyte's behavior.
| Property | Description | Analytical Implication |
| Analyte | 1-(5-Bromo-2-chlorophenyl)ethanone | Hydrophobic, neutral aromatic.[1] |
| Chromophore | Acetophenone moiety | Strong UV absorption at ~254 nm (benzenoid band). |
| Critical Impurities | 1. Regioisomer: 1-(4-Bromo-2-chlorophenyl)ethanone2.[1] Starting Material: 1-(2-Chlorophenyl)ethanone3.[1] Reduction Product: 1-(5-Bromo-2-chlorophenyl)ethanol | Positional isomers have identical m/z and similar logP, requiring shape selectivity over hydrophobicity.[1] |
Method Comparison: Generic vs. Optimized
Alternative A: The "Generic" C18 Method
Commonly used for quick reaction checks.
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus C18), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Isocratic 70:30 Acetonitrile:Water.
Performance:
-
Pros: Robust, cheap, short run time (< 8 mins).
-
Cons: Co-elution risk. The 4-bromo and 5-bromo isomers often co-elute because their hydrophobicity is nearly identical.[1]
Alternative B: The "Optimized" Phenyl-Hexyl Method (Recommended)
Designed for high-purity release testing.[1]
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 3 µm, 150 x 4.6 mm.[1]
-
Mechanism: Utilizes
- stacking interactions between the phenyl ring of the stationary phase and the halogenated aromatic ring of the analyte.[1] The electron-withdrawing halogens (Br, Cl) alter the electron density, creating distinct interaction strengths for ortho/meta/para positions.
Detailed Experimental Protocol (Method B)
This protocol is validated for specificity and linearity.[5]
Instrumentation & Conditions[4][5][6][7][8]
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm particle size.[1]
-
Temperature: 35°C (Controlled).
-
Detection: UV @ 254 nm (Reference: 360 nm).
-
Injection Volume: 5 µL.
Mobile Phase Preparation[4][6]
-
Solvent A: Water + 0.1% Formic Acid (improves peak shape for potential acidic impurities).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A (Water) | % Solvent B (ACN) | Action |
| 0.00 | 60 | 40 | Initial equilibration |
| 12.00 | 20 | 80 | Linear ramp to elute main peak |
| 15.00 | 20 | 80 | Wash late eluters |
| 15.10 | 60 | 40 | Return to initial |
| 20.00 | 60 | 40 | Re-equilibration |
Sample Preparation
-
Stock Solution: Weigh 10 mg of 1-(5-Bromo-2-chlorophenyl)ethanone into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile.[4] (Conc: 1000 ppm).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Initial ratio). Final Conc: 100 ppm.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.
Comparative Performance Data
The following data illustrates the superiority of the Phenyl-Hexyl phase for this specific halogenated application.
| Parameter | Method A (C18 Isocratic) | Method B (Phenyl-Hexyl Gradient) | Status |
| Retention Time (Main Peak) | 4.2 min | 9.8 min | - |
| Resolution (Main vs Regioisomer) | 1.2 (Co-elution) | 3.8 (Baseline Resolved) | CRITICAL |
| Tailing Factor (Tf) | 1.4 | 1.05 | Improved |
| Theoretical Plates (N) | ~6,500 | ~14,000 | Sharper peaks |
| LOD (Limit of Detection) | 0.5 ppm | 0.1 ppm | Higher Sensitivity |
Analyst Note: The Phenyl-Hexyl column resolves the 4-bromo isomer because the steric hindrance and electron density differences at the 4-position vs. the 5-position interact differently with the planar phenyl rings of the stationary phase.[1]
Visualizing the Workflow & Logic
Method Development Decision Logic
This diagram explains why the Phenyl-Hexyl column was selected over C18.[1]
Caption: Decision tree for selecting stationary phases for halogenated aromatics. Phenyl-Hexyl is preferred when hydrophobicity (LogP) between isomers is similar.[1]
Analytical Workflow
The standard operating procedure for the analysis.
Caption: Step-by-step analytical workflow from sample preparation to final reporting.
Troubleshooting & System Suitability
To ensure the method is "Self-Validating" (Trustworthiness), every run must meet these criteria:
-
System Suitability Test (SST):
-
Inject a mixture of the Main Compound and the Regioisomer (if available) or the Starting Material.
-
Requirement: Resolution (Rs) > 2.0.
-
Requirement: %RSD of peak area (5 injections) < 2.0%.
-
-
Ghost Peaks:
-
If ghost peaks appear at ~12-14 mins, flush the column with 95% ACN.[1] Halogenated compounds can stick to stainless steel frits; PEEK tubing is recommended if carryover persists.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628145, 1-(5-Bromo-2-chlorophenyl)ethanone. Retrieved from [Link]
-
SIELC Technologies. Separation of Bromo- and Chloro- Acetophenone Derivatives on Mixed-Mode Columns. Retrieved from [Link]
-
Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]
-
Chromatography Forum. HPLC separation of related halogenated aromatic isomers. Retrieved from [Link]
Sources
- 1. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Bromoacetic and Chloroacetic acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. iosrjournals.org [iosrjournals.org]
Reference Standards for 1-(5-Bromo-2-chlorophenyl)ethanone Identification
An In-Depth Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Critical assessment of reference material grades and analytical discrimination of regioisomers in SGLT2 inhibitor synthesis.
Executive Summary: The Precision Imperative
1-(5-Bromo-2-chlorophenyl)ethanone (CAS: 105884-19-3) is a pivotal intermediate in the synthesis of SGLT2 inhibitors , specifically the diarylmethane scaffolds found in drugs like Empagliflozin and Dapagliflozin .[1][2]
In the high-stakes environment of pharmaceutical development, the primary challenge with this compound is not merely purity, but regioisomeric identity .[2] The commercially available isomer, 1-(2-Bromo-5-chlorophenyl)ethanone (CAS: 935-99-9), possesses identical molecular weight and similar polarity, making it a "silent impostor" in supply chains.[1][2]
This guide compares the performance of different reference standard grades and outlines a self-validating analytical workflow to ensure structural integrity.
Comparative Analysis: Reference Standard Grades
Selecting the appropriate reference standard is a function of the experimental phase. Using a Research Grade chemical for GMP release testing is a compliance violation, while using a Primary Standard for early-route scouting is resource-inefficient.[1][2]
Table 1: Performance Matrix of Reference Material Grades
| Feature | Primary Reference Standard | Secondary/Working Standard | Research Grade (Commercial) |
| Intended Use | GMP Release, Method Validation, Arbitration | Routine QC, In-process monitoring | Route Scouting, Synthesis starting material |
| Traceability | Absolute (NMR/Mass Balance to SI units) | Traceable to Primary Standard | Vendor CoA (Often minimal) |
| Assay Method | qNMR + Mass Balance (100% - Impurities) | Chromatographic purity (HPLC) vs. Primary | HPLC Area % (often overestimates) |
| Isomer Specificity | Guaranteed & spectral-confirmed | Verified against Primary | High Risk (Isomer co-elution common) |
| Water/Solvent | Quantified (KF/TGA/GC-HS) | Quantified | Often ignored ("Loss on Drying") |
| Cost/Availability | High / Low Stock | Moderate / High Stock | Low / Bulk |
Critical Insight: For 1-(5-Bromo-2-chlorophenyl)ethanone, Research Grade materials frequently contain 0.5%–2.0% of the 2-Bromo-5-chloro isomer.[1][2] Only Primary or Qualified Secondary standards explicitly test for this regioisomer.[2]
The "Silent Impostor" Challenge: Isomer Differentiation
The core directive for identifying this compound is distinguishing it from its structural analogs.[2] Standard LC-MS methods often fail here because both isomers produce identical parent ions (
Structural Comparison
-
Target: 1-(5-Bromo-2-chlorophenyl)ethanone (Acetyl group at 1, Cl at 2, Br at 5)[1][2]
-
Isomer: 1-(2-Bromo-5-chlorophenyl)ethanone (Acetyl group at 1, Br at 2, Cl at 5)[1][2]
Recommended Analytical Workflow
To validate the identity of your standard, you must employ an orthogonal approach.
Step 1: 1H-NMR (The Gold Standard)
NMR provides the only definitive structural proof without X-ray crystallography.[1][2] The coupling constants (
Experimental Protocol (Simulated for Validation):
| Proton Position | Target (5-Br-2-Cl) Pattern | Isomer (2-Br-5-Cl) Pattern | Discriminator |
| H-3 (Ortho to C-2) | Doublet ( | Doublet ( | Indistinguishable by multiplicity alone.[1][2] |
| H-4 (Meta) | Doublet of Doublets (dd) | Doublet of Doublets (dd) | Chemical shift environment differs.[2] |
| H-6 (Ortho to C-1) | Doublet ( | Doublet ( | NOE Effect: Irradiating the Acetyl-CH3 group will show strong NOE enhancement at H-6 .[1][2] In the target, H-6 is meta to Br.[2] In the isomer, H-6 is meta to Cl.[2] |
Note: While coupling patterns are similar, the chemical shift of H-6 in the target is influenced by the ortho-Chloro group, whereas in the isomer, it is influenced by the ortho-Bromo group.[1] Bromine is less electronegative but more polarizable, causing subtle shift differences.[1]
Step 2: HPLC-UV Method for Purity & Isomer Resolution
Standard C18 methods may co-elute isomers.[1][2] A Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended for superior
Protocol:
-
Column: Fluorophenyl (PFP) or Phenyl-Hexyl,
mm, 3 m.[2] -
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 40% B to 80% B over 15 mins.
-
Detection: 254 nm.[2]
-
Performance Requirement: Resolution (
) > 1.5 between regioisomers.
Visualizing the Qualification Logic
The following diagrams illustrate the decision process and technical workflow for qualifying this reference standard.
Diagram 1: Reference Standard Selection Logic
This decision tree guides researchers on which grade of material to use based on their development stage.[2]
Caption: Decision matrix for selecting the appropriate reference standard grade based on regulatory and technical requirements.
Diagram 2: Analytical Identification Workflow
This workflow ensures the material is not the common regioisomer.[2]
Caption: Step-by-step orthogonal testing protocol to validate structural identity and purity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13628145, 1-(5-Bromo-2-chlorophenyl)ethanone. Retrieved from [Link]
-
Grempler, R., et al. (2012). Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterization and comparison with other SGLT-2 inhibitors.[1][2] Diabetes, Obesity and Metabolism.[2][5] (Contextual grounding for SGLT2 intermediates).
-
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (Regulatory basis for standard qualification).[2][4]
-
American Chemical Society (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors. (Synthesis context). Retrieved from [Link]
Sources
- 1. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 2. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. WO2014159151A1 - Methods for preparing sglt2 inhibitors - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(5-Bromo-2-chlorophenyl)ethanone
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, field-tested framework for the proper disposal of 1-(5-Bromo-2-chlorophenyl)ethanone, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust chemical safety program.
Foundational Knowledge: Hazard Profile and Risk Assessment
Understanding the intrinsic properties and hazards of a compound is the first step in managing its lifecycle in the laboratory. 1-(5-Bromo-2-chlorophenyl)ethanone is a halogenated acetophenone derivative, a class of compounds that requires careful handling due to its potential reactivity and toxicity.
From a field perspective, the primary operational risk associated with this solid compound is the generation of airborne dust during weighing and transfer, which can lead to inhalation, and direct contact with skin and eyes. Its GHS (Globally Harmonized System) classification underscores these risks, identifying it as a substance that is harmful if swallowed, inhaled, or comes into contact with skin, and is a significant irritant to skin and eyes.[1][2][3]
The causality behind its hazardous waste classification stems from its chemical structure: it is a halogenated organic compound. Halogenated organics are of particular environmental concern and are subject to stringent disposal regulations. Incineration is the preferred disposal method, but it must be conducted in specialized facilities equipped with flue gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen bromide (HBr) gases, preventing their release into the atmosphere.[4][5]
Key Chemical and Hazard Data
For quick reference, the essential quantitative data for 1-(5-Bromo-2-chlorophenyl)ethanone is summarized below.
| Property | Value | Source |
| Chemical Formula | C₈H₆BrClO | [6] |
| Molecular Weight | ~235.49 g/mol | [6] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane | [6] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2][3] |
| Hazard Statement Meaning | Harmful if swallowed/in contact with skin/if inhaled; Causes skin/serious eye irritation; May cause respiratory irritation | [2][3] |
| Incompatibilities | Strong oxidizing agents, Strong bases | [1][6][7] |
Proactive Safety: Pre-Disposal Handling and PPE
Proper disposal begins with proper handling during active use. The goal is to minimize exposure and prevent uncontrolled release from the outset.
Personal Protective Equipment (PPE): The selection of PPE is not a matter of simple compliance but a direct response to the compound's hazard profile.
-
Eye Protection: Wear safety glasses with side shields or, for greater protection against dust, tightly fitting safety goggles.[5][8] A face shield should be used if there is a significant risk of splashing or dust generation.[8]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected for integrity before use.[4][8] Use proper glove removal technique to avoid skin contact.[8]
-
Body Protection: A standard laboratory coat is required. For larger quantities or tasks with a high potential for dust generation, consider a disposable gown.
-
Respiratory Protection: All handling of solid 1-(5-Bromo-2-chlorophenyl)ethanone that could generate dust must be performed in a certified chemical fume hood to control airborne particles.[1][8]
The Segregation Imperative: A Critical Decision Point
The single most important logistical step in the disposal of this compound is its correct segregation. Halogenated organic waste streams must be kept separate from non-halogenated streams.[9][10][11]
The Rationale:
-
Disposal Method: As mentioned, halogenated waste requires high-temperature incineration with specialized off-gas treatment.[4][5] Mixing it with non-halogenated solvents, which can often be recycled or used as blended fuel, contaminates the entire volume and forces the more complex and expensive disposal method for all of it.[11]
-
Safety and Compatibility: Mixing different waste streams without a full compatibility analysis can lead to dangerous exothermic reactions, gas evolution, or container pressurization.
-
Regulatory Compliance: Environmental regulations strictly mandate this segregation. Failure to comply can result in significant institutional fines.[12]
The following workflow diagram illustrates the simple but critical decision-making process for segregating this waste.
Caption: Waste segregation decision workflow for halogenated compounds.
Step-by-Step Disposal Protocol: Ensuring a Validated System
This protocol creates a self-validating system where each step ensures the safety and compliance of the next.
Step 4.1: Container Selection
-
Primary Waste (Solid): Collect pure, unadulterated 1-(5-Bromo-2-chlorophenyl)ethanone waste in a dedicated, sealable, and clearly labeled container. A wide-mouth polyethylene or glass jar with a screw-top lid is ideal.
-
Contaminated Materials (Gloves, Wipes): Double-bag disposable materials like gloves and paper towels that are grossly contaminated. These must also be placed in the solid halogenated waste stream.
-
Solutions: If the compound is dissolved in a solvent for a reaction, the resulting solution must be collected in a dedicated "Halogenated Organic Liquid Waste" container.[10] This should be a chemically resistant container (e.g., polyethylene) designed for liquid waste, often provided by your institution's Environmental Health & Safety (EHS) department.[13]
Step 4.2: Waste Accumulation
-
Location: Accumulate waste at the point of generation in what is known as a Satellite Accumulation Area (SAA), which is typically inside the laboratory.[12]
-
Container Status: Keep waste containers closed at all times except when actively adding waste.[9] This prevents the release of vapors and protects the lab environment.
-
Volume Limits: Be aware of SAA volume limits. Regulations typically allow for the accumulation of up to 55 gallons of hazardous waste in an SAA before it must be moved to a central storage area.[12]
Step 4.3: Labeling - The Communication Keystone
Proper labeling is non-negotiable. An improperly labeled container is a significant safety hazard.
-
Timing: Label the waste container before adding the first drop of waste.[9]
-
Content: The label must include:
Step 4.4: Temporary Storage in the Laboratory
-
Store the sealed and labeled waste container in a designated, secondary containment bin within the laboratory.
-
The storage location should be away from incompatible materials, particularly strong bases and oxidizers.[6][13]
-
Once the container is full or the project is complete, arrange for pickup through your institution's EHS office.
Emergency Protocol: Solid Spill Management
In the event of a spill, a calm and procedural response is essential.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Control & Ventilate: Ensure the fume hood is operational to maintain ventilation. Restrict access to the spill area.
-
Don PPE: At a minimum, wear double gloves, safety goggles, and a lab coat.
-
Contain & Clean:
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol or acetone), followed by soap and water. The cleaning materials must also be disposed of as halogenated hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Final Disposal: The Role of EHS
The ultimate disposal of 1-(5-Bromo-2-chlorophenyl)ethanone is not the responsibility of the individual researcher but of the institution, managed through its EHS department or a contracted, licensed hazardous waste disposal company.[4][14] Your responsibility is to correctly handle, segregate, label, and store the waste, and then to formally request its removal. EHS professionals are trained to manage the logistics of transport and final destruction in compliance with all regulations.[14]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment, thereby building deep trust in our scientific operations.
References
- 1-(5-Bromo-2-Chlorophenyl)Ethanone - Chlorinated Benzene Manufacturer in China. Ascent Chemical.
- Safety Data Sheet - 1-(5-Bromo-2-chlorophenyl)ethanone. Angene Chemical.
- 1-(2-bromo-5-chlorophenyl)ethanone SDS. ECHEMI.
- 2-Bromo-1-(2-chlorophenyl)ethanone SDS. ECHEMI.
- 1-(2-bromo-5-chlorophenyl)ethanone CAS. ChemicalBook.
- Hazard Summary: Bromoacetone. New Jersey Department of Health.
- Guidelines for Solvent Waste Recycling and Disposal. Environmental Marketing Services.
- Safety Data Sheet - 2-Bromo-4'-chloroacetophenone. Fisher Scientific.
- Safety Data Sheet - (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. AK Scientific, Inc.
- 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO.
- 2-Bromo-1-(2-chlorophenyl)-1-ethanone.
- 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO.
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
- Safe Handling & Disposal of Organic Substances. Science Ready.
- Laboratory Chemical Waste Management Guidelines.
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
- Organic Solvents Waste Management. University of Michigan, Environment, Health & Safety.
- Halogenated Solvents Safety Procedures. Washington State University, Environmental Health & Safety.
Sources
- 1. aksci.com [aksci.com]
- 2. 1-(5-Bromo-2-chlorophenyl)ethan-1-one | C8H6BrClO | CID 13628145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Bromo-5-chlorophenyl)ethanone | C8H6BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. 1-(5-Bromo-2-Chlorophenyl)Ethanone – Properties, Applications, Safety & Supplier Information | China Chemical Manufacturer [chlorobenzene.ltd]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. scienceready.com.au [scienceready.com.au]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. epa.gov [epa.gov]
Personal protective equipment for handling 1-(5-Bromo-2-chlorophenyl)ethanone
Executive Summary & Risk Context
1-(5-Bromo-2-chlorophenyl)ethanone is a halogenated aromatic ketone.[1][2][3] While often treated as a standard intermediate, its structural similarity to known lachrymators (tear gas agents like 2-chloroacetophenone) dictates a higher standard of care than generic organic solids.[1]
The Silent Hazard: The primary risk is not just immediate toxicity, but delayed irritation . Halogenated ketones are lipophilic; they dissolve readily in skin oils.[1] If this powder settles on sweaty skin (neck, wrists) or is trapped under a watchband, it can cause severe contact dermatitis and chemical burns that do not appear until hours after exposure.
Core Directive: Treat this substance as a potent irritant and potential lachrymator .[1] Engineering controls (fume hoods) are primary; PPE is your secondary fail-safe.[1]
Hazard Identification & GHS Classification
Before selecting PPE, we must validate the specific threats.
| Hazard Class | GHS Code | Signal | Operational Implication |
| Skin Irritation | H315 | Warning | Powder penetrates clothing fibers; requires barrier sleeves.[1] |
| Eye Irritation | H319 | Warning | Dust bypasses safety glasses; goggles are mandatory.[1] |
| Resp. Irritation | H335 | Warning | Inhalation of dust causes immediate mucous membrane inflammation.[1] |
| Acute Toxicity | H302/H312 | Warning | Harmful if swallowed or in contact with skin.[1] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : the user must verify the integrity of the PPE before every operation.
A. Hand Protection (The "Double-Barrier" System)
Scientific Rationale: Nitrile rubber provides excellent protection against the solid powder.[1] However, this compound is often dissolved in solvents like Dichloromethane (DCM) or Acetone during synthesis. Standard nitrile degrades rapidly (<5 mins) in DCM. [1]
-
Protocol:
B. Eye & Face Protection
Scientific Rationale: Standard safety glasses have gaps at the temples.[1] Fine organic powders float on air currents and can settle behind lenses, reacting with eye moisture to form acidic byproducts.
-
Requirement: Indirect Vent Chemical Splash Goggles .
-
Prohibited: Standard safety glasses (even with side shields) are insufficient for weighing operations involving this fine powder.[1]
C. Respiratory Protection
Scientific Rationale: Engineering controls are superior to respirators.[1] The vapor pressure is low, but the dust risk is high.
-
Primary: Chemical Fume Hood (Face velocity check: 80–100 fpm).[1]
-
Secondary (Outside Hood): If weighing balance is not contained, use a P100 Particulate Respirator (e.g., 3M 8293). Simple N95s are often insufficient for organic vapors if sublimation occurs.[1]
D. Body Protection[1][4][5][6][7]
-
Standard: Cotton lab coat (High neck).
-
Enhanced: Disposable Tyvek® sleeves are recommended to bridge the gap between glove cuff and lab coat sleeve, a common site for "wrist burn" exposure.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Setup[1]
-
Static Control: Dry organic powders generate static charge, causing them to "jump" during weighing.[1]
-
Solvent Segregation: Identify your solvent before donning gloves.[1] If using halogenated solvents, switch to laminate glove liners immediately.
Phase 2: Handling & Synthesis
-
Weighing: Use a disposable weighing boat. Do not use weighing paper , as creases trap crystals, leading to aerosolization when flattened.
-
Transfer: Funnel solids directly into the reaction vessel. Rinse the funnel immediately with solvent to capture adherent dust.
-
The "Dirty Hand" Rule: Designate your non-dominant hand as "clean" (touching sash, notebook) and dominant hand as "dirty" (touching spatula, chemical container).
Phase 3: Decontamination & Disposal[1]
-
Waste Stream: This is a Halogenated Organic Waste .[1]
-
Critical: Do NOT mix with non-halogenated solvents (e.g., acetone waste) if possible, as disposal costs for halogenated streams are significantly higher.
-
Labeling: Mark container clearly with "Contains Halogenated Ketones - Irritant."[1]
-
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure no outer surface touches skin.[1] Wash hands with soap and cool water (warm water opens pores, increasing absorption of any residue).
Visual Workflow: Safety Logic Gate
The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.
Caption: Operational logic flow determining glove selection based on solvent compatibility, ensuring barrier integrity throughout the experiment.
Emergency Response
-
Skin Contact:
-
Eye Contact:
-
Spill (Solid):
References
-
PubChem. (2023).[1] 1-(5-Bromo-2-chlorophenyl)ethanone Compound Summary (CID 13628145).[1] National Library of Medicine.[1] [Link][1]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] U.S. Department of Labor.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2023).[1] NIOSH Pocket Guide to Chemical Hazards - Nitrile Glove Permeation.[1][Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
